5-Isopropylisoxazol-3-amine chemical properties and structure
Structure, Synthesis, and Reactivity Profile for Medicinal Chemistry Applications Executive Summary 5-Isopropylisoxazol-3-amine (CAS: 55809-38-6) serves as a critical heteroaromatic building block in modern drug discover...
Author: BenchChem Technical Support Team. Date: February 2026
Structure, Synthesis, and Reactivity Profile for Medicinal Chemistry Applications
Executive Summary
5-Isopropylisoxazol-3-amine (CAS: 55809-38-6) serves as a critical heteroaromatic building block in modern drug discovery, particularly in the design of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). As a bioisostere of amide and ester functionalities, the isoxazole core offers unique electronic properties that modulate metabolic stability and hydrogen bonding potential.
This technical guide provides a rigorous analysis of the physicochemical properties, regioselective synthesis, and functionalization strategies for 5-isopropylisoxazol-3-amine. It is designed to enable researchers to utilize this scaffold effectively while navigating its specific reactivity challenges, such as low nucleophilicity and latent ring instability under reductive conditions.[1]
Physicochemical Profile & Structural Analysis[2]
The 3-amino-5-alkylisoxazole scaffold is defined by an electron-deficient heteroaromatic ring.[1] Unlike aniline, the amine at position 3 is significantly less basic due to the electron-withdrawing nature of the adjacent nitrogen-oxygen bond and the overall aromatic system.
Key Data Summary[1][3][4][5]
Property
Specification
Notes
IUPAC Name
5-(Propan-2-yl)isoxazol-3-amine
CAS Number
55809-38-6
Primary identifier for free base
Molecular Formula
C₆H₁₀N₂O
Molecular Weight
126.16 g/mol
Fragment-based drug design (FBDD) compatible
Melting Point
102–105 °C
Crystalline solid
Predicted pKa
~2.0 – 2.5 (Conjugate Acid)
Very weak base; requires activation for coupling
LogP
~1.2
Favorable lipophilicity for CNS penetration
H-Bond Donors
1 (Exocyclic amine)
-NH₂ acts as donor
H-Bond Acceptors
2 (Ring N and O)
Ring nitrogen is the primary acceptor
Electronic Structure & Tautomerism
While 3-aminoisoxazoles can theoretically exist in the imino tautomeric form, spectroscopic evidence confirms the amino form predominates in solution and solid state.
Nucleophilicity: The exocyclic amine is weakly nucleophilic.[1] Standard acylation often requires forcing conditions (high temp, strong acylating agents) or catalysis (DMAP).[1]
Ring Stability: The N-O bond is the "weak link," susceptible to reductive cleavage (e.g., H₂/Pd, Zn/AcOH) to form
-enaminoketones, a strategy often used to unmask latent functionality.
Synthetic Methodology
The most robust route to 5-isopropylisoxazol-3-amine involves the condensation of 4-methyl-3-oxopentanenitrile (isobutyrylacetonitrile) with hydroxylamine.
Regioselectivity Control
The reaction of
-ketonitriles with hydroxylamine can yield two isomers:
An In-depth Technical Guide to 5-Isopropylisoxazol-3-amine: From Discovery to Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Isopropylisoxazol-3-amine, a heterocyclic amine of significant interest in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Isopropylisoxazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. The narrative traces the historical context of the isoxazole scaffold's discovery and delineates the evolution of synthetic methodologies leading to the efficient production of 5-substituted-3-aminoisoxazoles. Key synthetic strategies, including classical cyclization reactions and modern catalytic approaches, are discussed in detail, complete with mechanistic insights and step-by-step experimental protocols. The guide further explores the physicochemical properties and structural features of 5-Isopropylisoxazol-3-amine that make it a valuable building block in drug discovery. Particular emphasis is placed on its role as a bioisosteric replacement for other functional groups and its application in the synthesis of modulators of the GABAᴀ receptor, a critical target in neuroscience. Through a synthesis of historical perspective, detailed synthetic chemistry, and contemporary applications, this document serves as an essential resource for researchers engaged in the design and development of novel therapeutics.
Introduction: The Emergence of the Isoxazole Scaffold
The story of 5-Isopropylisoxazol-3-amine is intrinsically linked to the broader history of isoxazole chemistry. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, was first brought to the forefront of organic chemistry by the pioneering work of Claisen in 1903.[1] Hantsch is credited with formally proposing the name "isoxazole" for this novel aromatic system.[2] From these early beginnings, the isoxazole moiety has become a privileged scaffold in medicinal chemistry, appearing in a diverse array of marketed drugs.[3] Its utility stems from a unique combination of electronic properties, metabolic stability, and the ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.[4]
The presence of the isoxazole ring in drugs such as the antibiotic sulfamethoxazole, the anti-inflammatory valdecoxib, and the immunosuppressant leflunomide underscores its versatility and acceptance in drug design.[3][4] These successes have spurred continuous innovation in the synthesis of isoxazole derivatives, with a particular focus on creating building blocks amenable to diverse chemical modifications. 5-Isopropylisoxazol-3-amine has emerged from this landscape as a key intermediate, offering a unique combination of a reactive amino group for further functionalization and a lipophilic isopropyl group that can influence pharmacokinetic properties.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of 5-Isopropylisoxazol-3-amine is fundamental to its effective application in drug design and synthesis.
Synthesis of 5-Isopropylisoxazol-3-amine: A Historical and Mechanistic Perspective
While a specific, documented "discovery" of 5-Isopropylisoxazol-3-amine is not readily found in the historical literature, its synthesis falls under the umbrella of well-established methods for constructing the 3-aminoisoxazole core. The evolution of these synthetic strategies reflects the broader advancements in organic chemistry, moving from classical condensation reactions to more sophisticated and efficient methodologies.
Classical Approaches: Building the Isoxazole Ring
The foundational methods for isoxazole synthesis have historically relied on the cyclization of 1,3-dicarbonyl compounds or their equivalents with hydroxylamine. These reactions, while robust, often present challenges in controlling regioselectivity, particularly with unsymmetrical dicarbonyls.
A prevalent strategy for the synthesis of 3-aminoisoxazoles involves the reaction of a β-ketonitrile with hydroxylamine. The general mechanism proceeds through the initial formation of an oxime, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.
Modern Synthetic Methodologies
Contemporary organic synthesis has introduced more refined and versatile methods for the preparation of substituted isoxazoles, including 1,3-dipolar cycloaddition reactions. This powerful transformation involves the reaction of a nitrile oxide with an alkyne. The regioselectivity of this cycloaddition is a key consideration in the synthesis of asymmetrically substituted isoxazoles.
A Plausible Synthetic Route to 5-Isopropylisoxazol-3-amine
Based on established isoxazole syntheses, a plausible and efficient laboratory-scale synthesis of 5-Isopropylisoxazol-3-amine can be conceptualized. A common starting material for the isopropyl group at the 5-position would be isobutyronitrile.
Conceptual Synthetic Workflow:
Conceptual Synthetic Pathway for 5-Isopropylisoxazol-3-amine.
Detailed Experimental Protocol (Conceptual):
Step 1: Synthesis of the β-Ketonitrile Intermediate
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, isobutyronitrile is added dropwise at room temperature.
Ethyl cyanoacetate is then added dropwise to the reaction mixture.
The mixture is heated to reflux for several hours to drive the condensation reaction to completion.
After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to neutralize the base and precipitate the β-ketonitrile intermediate.
The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization or used directly in the next step.
Step 2: Cyclization to form 5-Isopropylisoxazol-3-amine
The crude β-ketonitrile intermediate is dissolved in a suitable solvent, such as ethanol or acetic acid.
An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) is added to the solution.
The reaction mixture is heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Upon completion, the solvent is removed under reduced pressure.
The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate).
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 5-Isopropylisoxazol-3-amine.
The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Disclaimer: This is a conceptual protocol based on established chemical principles. Researchers should consult peer-reviewed literature for validated and optimized synthetic procedures and conduct a thorough safety assessment before undertaking any experimental work.
Applications in Drug Discovery and Development
The utility of 5-Isopropylisoxazol-3-amine in drug discovery is multifaceted, primarily revolving around its role as a versatile building block and its ability to act as a bioisostere for other functional groups.
A Key Intermediate in the Synthesis of Bioactive Molecules
The primary amino group of 5-Isopropylisoxazol-3-amine provides a convenient handle for the introduction of various substituents, allowing for the rapid generation of libraries of compounds for biological screening. This is particularly valuable in the hit-to-lead and lead optimization phases of drug discovery, where systematic structural modifications are required to enhance potency, selectivity, and pharmacokinetic properties.
Bioisosteric Replacement Strategies
Bioisosterism, the principle of replacing a functional group within a drug molecule with another group that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry.[6] This strategy is often employed to improve a molecule's metabolic stability, reduce toxicity, or fine-tune its binding affinity for a biological target. The 3-aminoisoxazole moiety can serve as a bioisostere for a variety of functional groups, including carboxylic acids and amides.
Logical Flow of Bioisosteric Replacement in Drug Design:
Application of 5-Isopropylisoxazol-3-amine in Bioisosteric Replacement.
Targeting the GABAᴀ Receptor
The γ-aminobutyric acid type A (GABAᴀ) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a well-established target for a variety of drugs, including benzodiazepines, barbiturates, and general anesthetics.[7][8] These drugs act as positive allosteric modulators, enhancing the effect of GABA and leading to sedative, anxiolytic, and anticonvulsant effects.[9]
The isoxazole ring is a known pharmacophore for GABAᴀ receptor modulation. For instance, the partial agonist 5-(4-piperidyl)isoxazol-3-ol (4-PIOL) has been studied for its effects on GABAᴀ receptors.[10] The structural similarity of 5-Isopropylisoxazol-3-amine to known GABAergic compounds makes it an attractive starting point for the design of novel GABAᴀ receptor modulators. The isopropyl group can potentially interact with hydrophobic pockets in the receptor's binding site, while the amino group can be functionalized to introduce moieties that interact with other key residues.
Future Perspectives and Conclusion
5-Isopropylisoxazol-3-amine stands as a testament to the enduring importance of heterocyclic chemistry in the quest for new medicines. While its own discovery may be nestled within the broader history of isoxazole synthesis, its value as a synthetic intermediate is clear. The ongoing exploration of its utility in constructing novel molecular architectures, particularly in the realm of neuroscience and as a tool for bioisosteric replacement, ensures its continued relevance. As our understanding of disease biology deepens and the demand for more sophisticated and targeted therapies grows, the strategic application of versatile building blocks like 5-Isopropylisoxazol-3-amine will undoubtedly play a pivotal role in shaping the future of drug discovery. This guide has aimed to provide a comprehensive technical overview to aid researchers in harnessing the full potential of this valuable chemical entity.
References
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
5-Isopropylisoxazol-3-amine. ChemBK. Available at: [Link]
REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. J. Mar. Chim. Heterocycl. Available at: [Link]
Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. ResearchGate. Available at: [Link]
One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. MDPI. Available at: [Link]
Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. ResearchGate. Available at: [Link]
Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. Available at: [Link]
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available at: [Link]
Effects of 5-(4-piperidyl) isoxazol-3-ol (4-PIOL), a GABA(A) receptor partial agonist, on... PubMed. Available at: [Link]
Modulation of GABA release by alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate and N-methyl-D-aspartate receptors in matrix-enriched areas of the rat striatum. PubMed. Available at: [Link]
3-(Propan-2-yl)-1,2-oxazol-5-amine. PubChem. Available at: [Link]
Bioisosterism. Drug Design Org. Available at: [Link]
GABAA receptor positive allosteric modulator. Wikipedia. Available at: [Link]
Bioisosteric Replacement in Drug Design. Institute of Industrial Science, the University of Tokyo. Available at: [Link]
5-Isopropylisoxazol-3-amine (1 x 1 g). Reagentia. Available at: [Link]
Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. MDPI. Available at: [Link]
Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ResearchGate. Available at: [Link]
Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. PubMed. Available at: [Link]
Novel positive allosteric modulators of GABAA receptors with anesthetic activity. PMC. Available at: [Link]
Physical and chemical properties of 5-isopropyl-1,2-oxazol-3-amine
This in-depth technical guide details the physical and chemical properties, synthesis, and medicinal chemistry applications of 5-isopropyl-1,2-oxazol-3-amine (CAS 55809-38-6).[1] High-Fidelity Characterization & Applicat...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the physical and chemical properties, synthesis, and medicinal chemistry applications of 5-isopropyl-1,2-oxazol-3-amine (CAS 55809-38-6).[1]
High-Fidelity Characterization & Application in Medicinal Chemistry
Executive Summary
5-Isopropyl-1,2-oxazol-3-amine (also known as 3-amino-5-isopropylisoxazole) is a critical heterocyclic building block in modern drug discovery.[1] Distinguished by its 3-amino-isoxazole core, it serves as a robust bioisostere for amide bonds and a privileged scaffold in kinase inhibitor design. Its unique electronic profile—characterized by a weakly basic exocyclic amine and an electron-rich aromatic ring—allows it to participate in high-fidelity hydrogen bonding interactions within enzyme active sites, most notably in the stabilization of the Survival Motor Neuron (SMN) protein for Spinal Muscular Atrophy (SMA) therapeutics.[1]
This guide provides a definitive analysis of its physicochemical properties, a validated regioselective synthesis protocol, and expert insights into its reactivity profile.[1]
The molecule features a planar isoxazole ring substituted at the C5 position with an isopropyl group and at the C3 position with a primary amine.[1]
Steric Bulk: The C5-isopropyl group provides significant lipophilic bulk (
), often used to fill hydrophobic pockets in target proteins (e.g., ATP-binding sites).[1]
Electronic Character: The isoxazole oxygen acts as a hydrogen bond acceptor, while the C3-amine acts as a donor.[1] The electron-withdrawing nature of the isoxazole ring significantly reduces the basicity of the exocyclic amine compared to aniline.[1]
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models validated against the methyl-analog (3-amino-5-methylisoxazole).
Property
Value / Range
Context & Significance
Physical State
Crystalline Solid
White to off-white powder.
Melting Point
74 – 75 °C
Sharp melting range indicates high crystallinity; suitable for solid handling.
Boiling Point
>200 °C (Predicted)
Decomposes prior to boiling at atmospheric pressure.[1] Precursor nitrile boils at 160 °C.
Critical Insight: The amine is very weakly basic (compare to aniline pKa ~4.6).[1] It remains unprotonated at physiological pH (7.4), enhancing membrane permeability.[1]
LogP
1.52
Moderate lipophilicity. The isopropyl group adds ~1.0 log unit vs. the methyl analog (LogP ~0.6), improving CNS penetration potential.[1]
Topological Polar Surface Area (TPSA)
52.0 Ų
Well within the blood-brain barrier (BBB) permeation range (<90 Ų).[1]
Solubility
Low (Water)High (DMSO, DCM, MeOH)
Requires organic co-solvents (DMSO) for biological assays.[1]
Validated Synthesis Protocol
Core Challenge: Regioselectivity
The synthesis of amino-isoxazoles from
-ketonitriles is prone to regiochemical ambiguity. The reaction can yield either the 3-amino-5-alkyl isomer (Target) or the 5-amino-3-alkyl isomer (Impurity), depending strictly on pH and temperature.[1]
Expert Directive: To secure the 3-amino isomer, the initial nucleophilic attack must occur at the nitrile carbon, not the ketone.[1] This is kinetically favored at neutral/slightly basic pH (7–8) and lower temperatures .[1]
Step-by-Step Methodology
Step 1: Synthesis of 4-Methyl-3-oxopentanenitrile (Precursor)[1]
The 3-amino group is the primary handle for derivatization. Due to its low pKa (~2.5), it is less nucleophilic than standard anilines.[1]
Amide Coupling: Requires activation of the carboxylic acid partner with strong coupling reagents (e.g., HATU, POCl₃) or conversion to an acid chloride.[1] Standard EDC/HOBt conditions may be sluggish.
Sulfonylation: Reacts readily with sulfonyl chlorides to form sulfonamides (e.g., Sulfamethoxazole analogs).
Ring Stability: The isoxazole ring is stable to acid and mild reduction but can be cleaved by catalytic hydrogenation (H₂/Pd-C) or vigorous reduction (LAH) to form open-chain enamino ketones.[1]
Application: SMN Protein Stabilizers
In the context of Spinal Muscular Atrophy (SMA), 5-isopropyl-1,2-oxazol-3-amine is a validated scaffold.[1]
Mechanism: It serves as a replacement for amide or urea linkers. The isoxazole nitrogen acts as a specific H-bond acceptor for backbone amides in the target protein.
Example: Derivatives of this amine have been shown to post-translationally stabilize the SMN protein, increasing its intracellular levels.
Reactivity Flowchart
Figure 2: Primary reactivity pathways.[1] Note the requirement for activated electrophiles due to low amine nucleophilicity.[1]
Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry, well-ventilated place. Stable under recommended storage conditions.
References
Synthesis & Regioselectivity: Johnson, L., et al.[8] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45, 171-173.[1][8] Link[1]
Medicinal Application (SMA): Cherry, J. J., et al. "Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy."[1] Journal of Medicinal Chemistry, 2013. Link
The Ascendancy of 3-Aminoisoxazoles: A Technical Guide to Synthesis, Bioactivity, and Therapeutic Frontiers
For the discerning researcher, medicinal chemist, and drug development professional, the 3-aminoisoxazole scaffold represents a privileged heterocyclic motif with a remarkable breadth of biological activities. This guide...
Author: BenchChem Technical Support Team. Date: February 2026
For the discerning researcher, medicinal chemist, and drug development professional, the 3-aminoisoxazole scaffold represents a privileged heterocyclic motif with a remarkable breadth of biological activities. This guide provides an in-depth exploration of this versatile core, moving beyond a mere recitation of facts to offer a cohesive narrative grounded in mechanistic understanding and practical application. We will dissect key synthetic strategies, unravel the nuances of its diverse pharmacological roles, and illuminate its potential as a cornerstone for future therapeutic innovation.
The Strategic Importance of the 3-Aminoisoxazole Core
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common feature in numerous bioactive compounds. The introduction of an amino group at the 3-position imbues the scaffold with unique electronic and steric properties, transforming it into a versatile building block for drug discovery. Its ability to act as a bioisosteric replacement for other functional groups, coupled with its synthetic tractability, has cemented its importance in modern medicinal chemistry.
The 3-aminoisoxazole moiety is a structural isomer of 5-aminoisoxazole and serves as a crucial intermediate in the synthesis of a wide array of compounds, including sulfonamides and fourth-generation cephem antibiotics.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects.[2]
Mastering the Synthesis: Key Methodologies and Mechanistic Insights
The efficient construction of the 3-aminoisoxazole core and its derivatives is paramount for their exploration in drug discovery. Several synthetic strategies have been developed, each with its own advantages and limitations.
[3+2] Cycloaddition of Nitrile Oxides: A Cornerstone of Isoxazole Synthesis
The 1,3-dipolar cycloaddition of nitrile oxides with appropriate dipolarophiles is a powerful and highly regioselective method for constructing the isoxazole ring.[3] This approach offers a convergent and flexible route to a wide range of substituted 3-aminoisoxazoles.
Caption: General workflow for the one-pot synthesis of 5-aminoisoxazoles.
This protocol details the synthesis of 5-aminoisoxazoles from α-cyanoenamines and in situ generated nitrile oxides.
In a round-bottom flask, combine a 50% aqueous solution of chloroacetaldehyde (0.25 mol) and the secondary amine (0.25 mol).
Stir the mixture at room temperature for 2 hours.
Slowly add an aqueous solution of potassium cyanide (0.30 mol) to the stirred solution.
Follow with the dropwise addition of triethylamine.
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the α-cyanoenamine.
Protocol 2: [3+2] Cycloaddition with in situ Nitrile Oxide Generation [3]
Combine the α-cyanoenamine, nitromethane, phenylisocyanate, and triethylamine in toluene.
Stir the mixture at room temperature for 12 hours.
Heat the mixture to reflux and maintain overnight.[3]
Cool the reaction mixture and proceed with workup and purification as described in Method A.
Reaction of Propiolonitriles with Hydroxylamine: A Direct Approach
An alternative and straightforward method for the synthesis of 3-aminoisoxazoles involves the reaction of propiolonitrile derivatives with hydroxylamine in an alkaline medium.[4] This method allows for the direct formation of the 3-aminoisoxazole ring system.
Prepare propiolonitrile from propiolamide (5.0 g) and phosphorus pentachloride (15 g).
Dissolve the prepared propiolonitrile in 40 ml of ethanol.
With ice-cooling, add a solution of hydroxylamine hydrochloride (12.1 g) in 50 ml of aqueous sodium hydroxide solution.
Allow the mixture to stand at room temperature overnight.
Saturate the reaction mixture with sodium chloride and extract several times with ether.
Dry the combined ether extracts over anhydrous sodium sulfate and remove the ether to yield 3-aminoisoxazole.
Two-Step Synthesis from 3-Bromoisoxazolines: A Versatile Strategy
A novel and efficient two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles has been developed, starting from readily available 3-bromoisoxazolines.[5] This method involves the addition-elimination of amines on the 3-bromoisoxazoline followed by an oxidation step.
Theoretical and Computational Approaches to Characterize 5-Isopropylisoxazol-3-amine: A Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with diverse pharmacological activities.[1][2] This t...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with diverse pharmacological activities.[1][2] This technical guide provides a comprehensive framework for the theoretical and computational investigation of a specific derivative, 5-Isopropylisoxazol-3-amine. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and offer a narrative grounded in causality and scientific integrity. This document is designed for researchers, scientists, and drug development professionals, detailing not only the 'how' but the critical 'why' behind the application of theoretical studies in modern drug discovery. We will explore methodologies from first-principles quantum mechanics to molecular docking simulations, providing validated protocols and frameworks for interpreting the resultant data to accelerate research and development.
Introduction: The Significance of the Isoxazole Scaffold
Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[3] The isoxazole ring is not merely a passive structural element; its electronic properties and ability to participate in various non-covalent interactions make it a "privileged scaffold" in drug design. The strategic modification of this core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.
5-Isopropylisoxazol-3-amine (CAS: 55809-38-6) is an important organic synthesis intermediate used in the development of pesticides and medicines.[4] Its structure, featuring a reactive amino group and a bulky isopropyl moiety, presents a compelling subject for theoretical analysis to unlock its full therapeutic potential. This guide will elucidate the computational workflows used to predict its reactivity, stability, and potential as a bioactive agent.
Foundational Properties of 5-Isopropylisoxazol-3-amine
A thorough theoretical investigation begins with a solid understanding of the molecule's fundamental physicochemical properties. This data serves as the baseline for all subsequent computational modeling and simulation.
The selection of a computational method is dictated by the specific scientific question at hand. For a molecule like 5-Isopropylisoxazol-3-amine, our primary interests are its intrinsic electronic properties, reactivity, and potential interactions with biological macromolecules. Therefore, a multi-tiered approach combining quantum mechanics and molecular mechanics is most effective.
Density Functional Theory (DFT): Probing Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[7] Unlike more computationally expensive methods, DFT calculates the properties of a molecule based on its electron density, providing a remarkable balance of accuracy and efficiency. For heterocyclic amines, DFT is the method of choice for understanding geometric and electronic properties.[7]
Causality Behind DFT Application:
Geometry Optimization: Before any properties can be accurately predicted, we must find the molecule's most stable three-dimensional conformation—its ground state energy minimum. This optimized geometry is the foundation for all subsequent calculations.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (Eg = E_LUMO - E_HOMO) is a key indicator of molecular stability; a smaller gap suggests higher reactivity.[8]
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It allows us to identify electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). This is invaluable for predicting how the molecule will interact with other molecules, including biological targets.
While DFT provides insights into the intrinsic properties of our molecule, molecular docking simulates its interaction with a specific biological target, typically a protein or enzyme.[9] This technique predicts the preferred orientation and binding affinity of a ligand when bound to a receptor.
Causality Behind Docking Application:
Hypothesis Generation: Given the known anti-inflammatory and anticancer activities of isoxazole derivatives, we can hypothesize that 5-Isopropylisoxazol-3-amine may inhibit relevant enzymes like Cyclooxygenases (COX) or Cytochrome P450 (CYP450).[10][11] Docking allows us to test these hypotheses in silico.
Binding Mode Analysis: Docking reveals the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand-receptor complex. Understanding these interactions is crucial for structure-activity relationship (SAR) studies.
Lead Optimization: If a promising binding mode is identified, the docking results can guide the chemical modification of the ligand to enhance its potency and selectivity, a cornerstone of modern drug design.[9]
Self-Validating Experimental Protocols
The following protocols are designed to be robust and reproducible, forming a self-validating system for the theoretical analysis of 5-Isopropylisoxazol-3-amine.
Protocol for Density Functional Theory (DFT) Analysis
This workflow outlines the standard procedure for performing a DFT calculation to determine the structural and electronic properties of the molecule.
Step 1: 3D Structure Generation
Draw the 2D structure of 5-Isopropylisoxazol-3-amine in a molecular editor (e.g., Avogadro, ChemDraw).
Convert the 2D structure to a preliminary 3D conformation using the editor's built-in tools. Save the coordinates in a suitable format (e.g., .xyz or .mol).
Step 2: Geometry Optimization and Frequency Calculation
Rationale: This step identifies the lowest energy, most stable structure of the molecule. A subsequent frequency calculation is essential to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
Software: Gaussian, ORCA, or other quantum chemistry packages.
Methodology:
Select the B3LYP functional, a widely used hybrid functional known for its accuracy in organic molecules.[12]
Choose the 6-31G(d,p) basis set, which provides a good balance between computational cost and accuracy for molecules of this size.
Set up the calculation for geometry optimization followed by a frequency analysis in the same job.
Run the calculation in a vacuum or with a solvent model (e.g., PCM) to simulate physiological conditions.
Step 3: Analysis of Electronic Properties
Rationale: Extract key electronic descriptors from the completed calculation output file.
Procedure:
Verify that the optimization converged and that there are no imaginary frequencies.
Identify the energy values for the HOMO and LUMO to calculate the energy gap.
Generate the Molecular Electrostatic Potential (MEP) map using the calculation output.
Analyze the Mulliken or NBO charge distribution to understand the partial charges on each atom.
A standard workflow for DFT calculations.
Protocol for Molecular Docking Simulation
This workflow details the process of docking 5-Isopropylisoxazol-3-amine into the active site of a target protein.
Step 1: Ligand Preparation
Rationale: The ligand structure must be optimized and converted to the correct format for the docking software.
Procedure:
Use the DFT-optimized 3D structure of 5-Isopropylisoxazol-3-amine.
Assign partial charges (e.g., Gasteiger charges).
Define rotatable bonds.
Save the file in the required format (e.g., .pdbqt for AutoDock Vina).
Step 2: Receptor Preparation
Rationale: The protein structure obtained from the Protein Data Bank (PDB) is often incomplete and must be cleaned.
Procedure:
Download the crystal structure of the target protein (e.g., human COX-2, PDB ID: 5KIR) from the PDB.
Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.
Add polar hydrogens to the protein structure.
Assign partial charges to the protein atoms.
Save the prepared receptor in the .pdbqt format.
Step 3: Docking and Analysis
Rationale: The docking algorithm explores possible binding poses of the ligand within the receptor's active site and scores them based on a scoring function.
Software: AutoDock Vina, PyRx, or Schrödinger Maestro.
Procedure:
Define the binding site by creating a "grid box" that encompasses the active site of the receptor.
Run the docking simulation. The software will generate several possible binding poses.
Analyze the results:
Examine the predicted binding affinity (e.g., in kcal/mol). Lower values indicate stronger binding.
Visualize the top-ranked binding pose in a molecular viewer (e.g., PyMOL, Discovery Studio) to identify key interactions (hydrogen bonds, hydrophobic contacts) with active site residues.
A typical molecular docking workflow.
Data Visualization and Interpretation
The ultimate value of theoretical studies lies in the interpretation of data to generate actionable insights for drug development.
Structure of 5-Isopropylisoxazol-3-amine.
Interpreting DFT Results:
A calculated HOMO-LUMO gap will provide a quantitative measure of the molecule's kinetic stability and chemical reactivity.
The MEP map will highlight the nitrogen of the amino group and the oxygen atom as potential hydrogen bond acceptors or sites of protonation, while the amine hydrogens are potential hydrogen bond donors.
Interpreting Docking Results:
A strong binding affinity (e.g., < -7.0 kcal/mol) suggests the compound is a promising candidate for inhibiting the target.
The identification of specific hydrogen bonds with key amino acid residues in the active site (e.g., Ser, Tyr, His) provides a mechanistic basis for the molecule's potential activity and a roadmap for chemical modifications to enhance these interactions.
Conclusion
The theoretical study of 5-Isopropylisoxazol-3-amine, through the synergistic application of Density Functional Theory and molecular docking, provides a powerful, resource-efficient strategy to predict its physicochemical properties, reactivity, and therapeutic potential. The methodologies and protocols outlined in this guide offer a validated pathway for researchers to probe the molecular landscape of this and similar isoxazole derivatives. By grounding computational experiments in established scientific principles and a causal understanding of the chosen methods, we can significantly accelerate the journey from a promising chemical scaffold to a novel therapeutic agent.
References
ChemBK. (2024, April 9). 5-Isopropylisoxazol-3-amine.
Gomha, S. M., et al. (n.d.). Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives.
Panda, S. S., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
Melli, M., et al. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PMC - NIH.
Gaonkar, S. L., et al. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
Unnisa, S., & Parveen, R. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives.
Al-Ostath, R. A., et al. (2022, November 5). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents.
Zhang, J., et al. (2020, August 2). Density Functional Theory (DFT) Study on the Structures and energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles.
Tantry, S. J., et al. (n.d.). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis.
Unnisa, S., & Parveen, R. (2024, December 30). A review of isoxazole biological activity and present synthetic techniques.
Li, Y., et al. (n.d.). Density functional theory (DFT) study on the interaction of ammonium (NH4+) and aromatic nitrogen heterocyclics. RSC Publishing.
BenchChem. (n.d.). Spectroscopic Data for 2-Isopropyl-1H-benzo[d]imidazol-5-amine: A Technical Guide.
Zhang, Y., et al. (2025, April 28). Density Functional Theory Investigation of Simple N-Heterocyclic Carbenes Adsorbed on the Pd/Cu(111) Single-Atom Alloy Surface.
Gomha, S. M., et al. (2023, June 7). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity.
Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
ResearchGate. (2025, August 5). Hartree–Fock and density functional theory calculations of the molecular structure and the vibrational spectra of 2-tert-butyldithio-5-methyl-1,3,4-thiadiazole.
Initial safety and toxicity profile of 5-Isopropylisoxazol-3-amine
Executive Summary 5-Isopropylisoxazol-3-amine (CAS 55809-38-6) is a critical heterocyclic building block utilized primarily in the synthesis of sulfonamide antibiotics, COX-2 inhibitors, and novel agrochemicals.[1][2][3]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Isopropylisoxazol-3-amine (CAS 55809-38-6) is a critical heterocyclic building block utilized primarily in the synthesis of sulfonamide antibiotics, COX-2 inhibitors, and novel agrochemicals.[1][2][3] While structurally simple, its safety profile is governed by the reactivity of the isoxazole core and the lipophilicity conferred by the isopropyl moiety.
This guide provides a definitive safety and toxicity assessment. Unlike generic safety data sheets (SDS), this document synthesizes physicochemical data with mechanistic toxicology, specifically addressing the metabolic bioactivation potential of the isoxazole ring—a known structural alert in drug development.
Key Safety Findings:
Acute Toxicity: Classified as GHS Category 4 (Oral), with significant irritant properties to mucosal membranes (H315, H319, H335).
Metabolic Risk: Potential for reductive ring scission leading to reactive cyanoenolate intermediates.
Handling: Requires inert atmosphere storage (2–8°C) to prevent oxidative degradation and hydrolysis.
Chemical Identity & Physicochemical Foundation
Understanding the physicochemical properties is the first step in predicting bioavailability and toxicity. The isopropyl group at the C5 position increases lipophilicity compared to its methyl analog, enhancing membrane permeability and potential dermal absorption.
Property
Value / Description
Significance
IUPAC Name
5-(Propan-2-yl)-1,2-oxazol-3-amine
Official nomenclature
CAS Number
55809-38-6
Note: Distinguish from isomer 3-isopropylisoxazol-5-amine (CAS 88786-11-2)
Molecular Formula
C₆H₁₀N₂O
MW: 126.16 g/mol
Physical State
Crystalline Solid (Colorless to Off-white)
Dust inhalation hazard
Melting Point
71–73 °C
Low melting point implies ease of sublimation
LogP (Predicted)
~1.2
Moderate lipophilicity; good oral bioavailability
pKa (Base)
~2.0–2.5 (Isoxazole amine)
Weak base; largely unionized at physiological pH
Toxicological Profile & Mechanistic Assessment[1]
Acute Toxicity (GHS Classification)
Based on structural analogs (3-amino-5-methylisoxazole) and aggregated notification data from ECHA, the compound presents a moderate acute toxicity profile.[1]
Oral (H302): Harmful if swallowed.[4] Estimated LD50 (Rat) is 300–1000 mg/kg .
Dermal/Inhalation: Data is limited, but the compound is a potent irritant.
Irritation (H315, H319, H335): The primary amine and isoxazole ring contribute to significant irritation of the skin, eyes, and respiratory tract.
Mechanistic Toxicology: The Isoxazole Ring Scission
The most critical safety consideration for researchers using this scaffold is the metabolic stability of the isoxazole ring . While generally stable, isoxazoles can undergo reductive ring opening (scission) by CYP450 enzymes or cytosolic reductases. This pathway is historically significant as it was the bioactivation mechanism for the withdrawal of certain isoxazole-containing drugs (e.g., Valdecoxib leading to severe skin reactions).
Mechanism:
Reductive Scission: The N-O bond is cleaved.
Reactive Intermediate: Formation of a cis-cyanoenolate or imino-ketone.[1]
Toxicity: These electrophiles can covalently bind to hepatic proteins (idiosyncratic toxicity) or deplete glutathione.
Visualization: Metabolic Bioactivation Pathway
The following diagram illustrates the theoretical bioactivation pathway that researchers must monitor during lead optimization.
Figure 1: Theoretical bioactivation pathway showing N-O bond cleavage leading to reactive intermediates.
Experimental Safety Protocols
Handling & Storage
The compound is sensitive to oxidation and hydrolysis. Proper storage is non-negotiable for maintaining purity and safety.
Atmosphere: Store under Argon or Nitrogen (Inert).
Temperature: Refrigerate at 2–8°C .
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.[1]
Emergency Response Protocol
In the event of exposure, immediate action is required to mitigate mucosal damage.
Exposure Route
Immediate Action
Medical Rationale
Eye Contact
Rinse with water for 15 mins , lifting eyelids.[1]
Alkaline nature of amine can cause corneal opacity.
Skin Contact
Wash with soap/water; remove contaminated clothing.[1]
Move to fresh air; administer oxygen if breathing is labored.[1]
High risk of bronchial spasm due to chemical irritation.
Ingestion
Do NOT induce vomiting. Rinse mouth.
Risk of aspiration pneumonia and esophageal burns.
Safety Assessment Workflow for Researchers
When incorporating 5-Isopropylisoxazol-3-amine into a drug discovery campaign, follow this decision tree to assess risk early.
Figure 2: Pre-clinical safety assessment workflow for isoxazole-containing scaffolds.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217344, 5-Isopropylisoxazol-3-amine. Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: 3-Isoxazolamine, 5-(1-methylethyl)- (CAS 55809-38-6).[1] Retrieved from [Link]
Kalgutkar, A. S., et al. (2005).Comprehensive Analysis of the Structural Features of Reactive Metabolites. Chemical Research in Toxicology. (Contextual reference for isoxazole ring scission mechanism).
Synthetic Strategies for 5-Isopropylisoxazol-3-amine: A Detailed Guide for Researchers
Introduction: The Significance of the 3-Aminoisoxazole Scaffold The 3-aminoisoxazole moiety is a privileged scaffold in medicinal chemistry and drug discovery, renowned for its diverse pharmacological activities.[1][2] A...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the 3-Aminoisoxazole Scaffold
The 3-aminoisoxazole moiety is a privileged scaffold in medicinal chemistry and drug discovery, renowned for its diverse pharmacological activities.[1][2] As a bioisostere for other functional groups, it imparts unique physicochemical properties to molecules, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. 5-Isopropylisoxazol-3-amine, a key intermediate, serves as a crucial building block in the synthesis of a wide array of compounds, from agrochemicals to advanced pharmaceutical agents.[3][4] Its derivatives have shown potential in the development of therapeutics for neurological disorders, highlighting the importance of efficient and scalable synthetic routes.[4]
This technical guide provides a comprehensive overview of the primary synthetic routes to 5-Isopropylisoxazol-3-amine, offering detailed protocols and insights into the rationale behind experimental choices. The methodologies discussed are tailored for researchers, scientists, and drug development professionals, aiming to provide a practical and scientifically rigorous resource.
Physicochemical and Spectroscopic Profile
A thorough understanding of the target molecule's properties is paramount for successful synthesis and characterization.
Predicted Spectroscopic Data: While experimental spectra are ideally acquired for each synthesized batch, the following tables provide predicted data based on the analysis of closely related structures, serving as a guide for characterization.[5][6][7][8]
¹H and ¹³C NMR Spectroscopy (Predicted)
Nucleus
Chemical Shift (δ, ppm)
Multiplicity
Assignment
¹H NMR
~5.5-6.0
s
Isoxazole C4-H
~4.5-5.5
br s
-NH₂
~2.8-3.2
septet
-CH(CH₃)₂
~1.2-1.4
d
-CH(CH₃)₂
¹³C NMR
~170-175
C5
~160-165
C3
~90-95
C4
~25-30
-CH(CH₃)₂
~20-25
-CH(CH₃)₂
Infrared (IR) Spectroscopy (Predicted)
Frequency (cm⁻¹)
Vibrational Mode
Intensity
3400-3200
N-H stretching (amine)
Strong, Broad
3150-3050
C-H stretching (aromatic)
Medium
2970-2850
C-H stretching (aliphatic)
Medium-Strong
~1620
N-H bending (amine)
Medium
~1590, 1480
C=C and C=N stretching (isoxazole ring)
Medium-Strong
Mass Spectrometry (MS) (Predicted)
m/z
Proposed Fragment
Fragmentation Pathway
126
[M]⁺
Molecular Ion
111
[M - CH₃]⁺
Loss of a methyl group from the isopropyl moiety
84
[M - C₃H₆]⁺
Loss of propene from the isopropyl group
Synthetic Routes and Detailed Protocols
Several synthetic strategies can be employed to construct the 5-isopropylisoxazol-3-amine core. The choice of route often depends on the availability of starting materials, desired scale, and regioselectivity considerations.
Route 1: Cyclocondensation of a β-Ketonitrile with Hydroxylamine
This is one of the most direct and widely utilized methods for the synthesis of 3-aminoisoxazoles. The key intermediate is 4-methyl-3-oxopentanenitrile, a β-ketonitrile.
Caption: Synthesis via β-Ketonitrile Intermediate.
This procedure is adapted from established methods for the synthesis of β-ketonitriles.[9]
Reagents and Setup:
Ethyl isobutyrate
Acetonitrile
Sodium ethoxide
Anhydrous toluene or other suitable aprotic solvent
Reaction flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
Procedure:
To a stirred suspension of sodium ethoxide (1.1 eq.) in anhydrous toluene, add a mixture of ethyl isobutyrate (1.0 eq.) and acetonitrile (1.2 eq.) dropwise at a temperature that maintains a gentle reflux.
After the addition is complete, continue to heat the mixture at reflux for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting materials.
Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by vacuum distillation or column chromatography.
Reagents and Setup:
4-methyl-3-oxopentanenitrile
Hydroxylamine hydrochloride
Sodium hydroxide or another suitable base
Ethanol or another suitable protic solvent
Reaction flask with a reflux condenser.
Procedure:
Dissolve 4-methyl-3-oxopentanenitrile (1.0 eq.) in ethanol.
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq.) and sodium hydroxide (1.2 eq.) in water or ethanol.
Add the hydroxylamine solution to the solution of the β-ketonitrile.
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
The crude product can be purified by recrystallization or column chromatography.
Route 2: From an α,β-Unsaturated Nitrile and Hydroxylamine
This route offers an alternative approach, particularly if the corresponding α,β-unsaturated nitrile is readily available. The reaction proceeds through the addition of hydroxylamine to the double bond, followed by cyclization.[10]
Caption: Synthesis from an α,β-Unsaturated Nitrile.
A suitable base (e.g., sodium hydroxide, potassium carbonate)
A suitable solvent (e.g., ethanol, water)
Reaction flask with a reflux condenser.
Procedure:
Dissolve the α,β-unsaturated nitrile (1.0 eq.) in the chosen solvent.
Add a solution of hydroxylamine hydrochloride (1.2-1.5 eq.) and the base (1.2-1.5 eq.) in the same solvent.
Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
Perform a standard aqueous work-up, extracting the product with an organic solvent.
Purify the crude product by recrystallization or column chromatography.
Rationale for Experimental Choices: The use of a base is crucial to generate free hydroxylamine from its hydrochloride salt. The choice of solvent can influence the reaction rate and solubility of the reagents. Protic solvents like ethanol are often preferred.
Route 3: 1,3-Dipolar Cycloaddition of a Nitrile Oxide
This elegant and often highly regioselective method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[4][11][12] For the synthesis of 5-isopropylisoxazol-3-amine, the required precursors would be an amino-substituted alkyne and isobutyronitrile oxide, or propargylamine and a suitable isopropyl-substituted nitrile oxide precursor.
Using 5-Isopropylisoxazol-3-amine for novel compound synthesis
Abstract 5-Isopropylisoxazol-3-amine (CAS: 64094-11-7) represents a privileged scaffold in modern medicinal chemistry, serving as a critical intermediate for BET bromodomain inhibitors, kinase inhibitors, and agrochemica...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-Isopropylisoxazol-3-amine (CAS: 64094-11-7) represents a privileged scaffold in modern medicinal chemistry, serving as a critical intermediate for BET bromodomain inhibitors, kinase inhibitors, and agrochemicals.[1][2][3] Its structural uniqueness lies in the 3-amino group's ability to function as a bioisostere for amides and the 5-isopropyl group's contribution to lipophilic pocket filling.[1][2] This guide provides optimized protocols for overcoming the inherent low nucleophilicity of the 3-amino position, offering high-yield pathways for amide coupling, sulfonylation, and metal-catalyzed cross-coupling.[2]
Chemical Profile & Reactivity Insight
Expertise & Experience:
The primary challenge in utilizing 5-isopropylisoxazol-3-amine is its reduced nucleophilicity compared to standard anilines or alkyl amines.[1][2] The isoxazole ring is electron-withdrawing; the inductive effect of the ring oxygen and the resonance effect of the imine nitrogen delocalize the lone pair on the exocyclic amine. Consequently, standard coupling protocols (e.g., EDC/NHS) often result in poor yields or incomplete conversion.[2] Successful derivatization requires "super-activated" electrophiles or specific catalytic systems.[1][2]
Table 1: Physicochemical Properties
Property
Value
Relevance
Molecular Weight
126.16 g/mol
Fragment-based drug discovery (FBDD) compliant.[1][2]
LogP (Calc)
~1.4
Favorable lipophilicity for membrane permeability.[1][2]
pKa (Conj. Acid)
~0-1 (Estimated)
Very weak base; requires non-nucleophilic bases (e.g., Pyridine, DIPEA) during coupling to scavenge protons without quenching electrophiles.[1][2]
| H-Bond Donors | 1 (Exocyclic NH2) | Critical for H-bond interactions (e.g., Asp/Asn residues in kinases).[1][2] |
Synthetic Protocols
Protocol A: High-Efficiency Amide Coupling (The Acid Chloride Method)
Rationale: Due to the low nucleophilicity of the amine, in situ activation with carbodiimides is often insufficient. Conversion of the carboxylic acid to a discrete acid chloride intermediate ensures complete reaction.[1]
Pyridine (Solvent & Base) OR DCM/DMAP(cat)/TEA[1][2]
Methodology:
Dissolve 5-Isopropylisoxazol-3-amine in dry Pyridine (0.5 M concentration).
Cool to 0°C.
Add the Sulfonyl Chloride portion-wise to control exotherm.[1]
Heating: If
is electron-rich (e.g., p-methoxybenzene), heat to 50°C. If electron-poor, RT is sufficient.[1][2]
Stir for 6 hours.
Isolation: Pour reaction mixture into ice-water. The product often precipitates.[1] Filter and wash with water.[1][2] If oil forms, extract with EtOAc.
Visualization: Synthetic Decision Tree
Figure 1: Synthetic workflow selection based on target stability and electrophile type.[1][2]
Case Study: BET Bromodomain Inhibitor Synthesis
Context:
The isoxazole ring serves as an acetyl-lysine mimic, binding to the asparagine residue (Asn140 in BRD4) in the BET bromodomain pocket.[2] The 5-isopropyl group provides hydrophobic interaction with the "WPF shelf" region of the protein.[1]
Experimental Workflow (Fragment Coupling):
Design: Coupling 5-isopropylisoxazol-3-amine with a functionalized benzene-acetic acid derivative (e.g., 4-chlorophenylacetic acid).
Execution: Using Protocol A (Oxalyl Chloride).[1][2]
Result: The resulting amide shows a characteristic chemical shift in
NMR: The amide NH typically appears downfield (9.0–10.5 ppm) due to the electron-poor isoxazole ring.[1][2]
Control stoichiometry strictly (1:1). The exocyclic amine is the only nucleophile; the ring nitrogen is non-reactive under these conditions.[1]
References
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 2115208, 3-(Propan-2-yl)-1,2-oxazol-5-amine.[1][2] Retrieved from [Link]
Sperry, J. B., & Wright, D. L. (2009).[2] Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.[1][2] Organic Letters, 11(7), 1635–1638.[2] Retrieved from [Link][1][2]
Pevzner, M. S., et al. (2016).[5] Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation.[1][2] Chemistry of Heterocyclic Compounds, 52(11), 866–886. Retrieved from [Link]
HepatoChem. (n.d.).[1][2] Amide coupling reaction in medicinal chemistry: Coupling reagents and protocols. Retrieved from [Link]
The Versatile Precursor: 5-Isopropylisoxazol-3-amine in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Importance of the Isoxazole Moiety The isoxazole ring system is a privileged scaffold in medicinal chemistry, appearing in a diverse array of approved pharmaceuticals. Its unique electronic pr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Isoxazole Moiety
The isoxazole ring system is a privileged scaffold in medicinal chemistry, appearing in a diverse array of approved pharmaceuticals. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone for the design of novel therapeutic agents. Within this class of heterocycles, 5-isopropylisoxazol-3-amine emerges as a particularly valuable and versatile precursor for the synthesis of a wide range of pharmaceutical intermediates. Its primary amino group provides a reactive handle for the introduction of diverse functionalities, enabling the construction of complex molecular architectures with tailored biological activities. This guide provides an in-depth exploration of the applications of 5-isopropylisoxazol-3-amine, complete with detailed protocols for the synthesis of key pharmaceutical intermediates.
Physicochemical Properties of 5-Isopropylisoxazol-3-amine
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis.
The presence of the primary amino group makes 5-isopropylisoxazol-3-amine a versatile nucleophile, readily participating in a variety of bond-forming reactions. This reactivity is central to its utility as a precursor for pharmaceutical intermediates.
Application in the Synthesis of Kinase Inhibitor Scaffolds
A significant application of 5-isopropylisoxazol-3-amine is in the generation of substituted N-aryl-isoxazol-3-amines, which are key components of various kinase inhibitors. These enzymes play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Rationale for N-Aryl-5-isopropylisoxazol-3-amine Scaffolds
The N-aryl-5-isopropylisoxazol-3-amine core can effectively mimic the hinge-binding motif of ATP, enabling potent and selective inhibition of specific kinases. The isoxazole ring can form crucial hydrogen bonds with the kinase hinge region, while the appended aryl group can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity.
Workflow for the Synthesis of N-Aryl-5-isopropylisoxazol-3-amine Intermediates
Caption: Buchwald-Hartwig amination workflow.
Protocol 1: Synthesis of a Generic N-Aryl-5-isopropylisoxazol-3-amine Intermediate
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), 5-isopropylisoxazol-3-amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
Solvent Addition: Add anhydrous toluene via syringe.
Reaction: Stir the mixture at 100-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-5-isopropylisoxazol-3-amine.
Causality Behind Experimental Choices:
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial for maintaining catalytic activity.
Anhydrous Solvent: Water can react with the strong base (sodium tert-butoxide) and can also interfere with the catalytic cycle.
Ligand Selection: The choice of ligand is critical for the efficiency of the Buchwald-Hartwig reaction. Bidentate phosphine ligands like Xantphos are often effective in promoting the desired C-N bond formation.
Base: The base is required to deprotonate the amine and to facilitate the reductive elimination step in the catalytic cycle.
Application in the Synthesis of Urea-Based Pharmaceutical Intermediates
The primary amine of 5-isopropylisoxazol-3-amine is also an excellent nucleophile for reactions with isocyanates to form urea derivatives. Urea-containing compounds are prevalent in pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.
Rationale for Isoxazolyl-Urea Scaffolds
The isoxazolyl-urea motif is found in a number of potent kinase inhibitors. The urea linkage provides a rigid and planar hydrogen-bonding unit that can effectively interact with the hinge region of kinases. The 5-isopropylisoxazolyl moiety and the other substituent on the urea can be modified to optimize potency, selectivity, and pharmacokinetic properties.
Workflow for the Synthesis of N-(5-isopropylisoxazol-3-yl)-N'-arylurea Intermediates
Caption: Urea formation workflow.
Protocol 2: Synthesis of N-(4-chlorophenyl)-N'-(5-isopropylisoxazol-3-yl)urea
This protocol details the straightforward synthesis of a urea-containing intermediate, which can be a precursor for various bioactive molecules.
Materials:
5-Isopropylisoxazol-3-amine
4-Chlorophenyl isocyanate
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
Procedure:
Dissolution: Dissolve 5-isopropylisoxazol-3-amine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
Addition of Isocyanate: To the stirred solution, add a solution of 4-chlorophenyl isocyanate (1.05 eq) in anhydrous dichloromethane dropwise at room temperature.
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and may result in the precipitation of the product. Monitor the reaction by TLC.
Isolation: If a precipitate forms, collect the solid by filtration. Wash the solid with cold dichloromethane to remove any unreacted starting materials.
Purification: If no precipitate forms, or for further purification, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
Anhydrous Solvent: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide.
Stoichiometry: A slight excess of the isocyanate is sometimes used to ensure complete consumption of the starting amine.
Room Temperature Reaction: The reaction between a primary amine and an isocyanate is generally exothermic and proceeds readily at room temperature without the need for heating.
Conclusion
5-Isopropylisoxazol-3-amine stands out as a highly valuable and adaptable building block for the synthesis of pharmaceutical intermediates. Its inherent reactivity, coupled with the desirable properties of the isoxazole scaffold, provides medicinal chemists with a powerful tool for the construction of novel drug candidates. The protocols detailed herein for the synthesis of N-aryl and urea-based intermediates offer a solid foundation for researchers and drug development professionals to explore the vast potential of this versatile precursor in their quest for new and improved therapeutics. The principles of reaction mechanism and careful control of reaction conditions are paramount to achieving high yields and purity in these synthetic transformations.
References
5-Isopropylisoxazol-3-amine - ChemBK. (n.d.). Retrieved January 29, 2026, from [Link]
PubChem. (n.d.). 3-(Propan-2-yl)-1,2-oxazol-5-amine. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Screening & Library Generation of 5-Isopropylisoxazol-3-amine Scaffolds
Executive Summary
This guide details the integration of 5-Isopropylisoxazol-3-amine (CAS: 64094-11-7 / 55809-38-6) into High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) workflows. While often utilized as a simple building block, this specific scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for the acetyl-lysine motif in BET Bromodomain (BRD) inhibitors and as a hinge-binding moiety in Kinase inhibitors .
This document provides two validated protocols:
High-Throughput Parallel Synthesis: Generating a diversity-oriented library using the amine as a core anchor.
TR-FRET Binding Assay: Screening the resulting library against the BRD4 target to identify potent inhibitors.
Chemical Biology & Scaffold Utility
5-Isopropylisoxazol-3-amine is distinct from its methyl-substituted counterparts due to the increased steric bulk of the isopropyl group at the C5 position. This lipophilicity allows for deeper penetration into hydrophobic pockets (e.g., the "WPF shelf" in bromodomains) while the C3-amine serves as a versatile vector for library expansion.
Physicochemical Profile
Property
Value
Relevance to HTS
MW
~126.16 Da
Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
LogP
~1.2
Good membrane permeability; low risk of aggregation in aqueous buffers.
H-Bond Donors
1 (Primary Amine)
Key handle for amide/sulfonamide coupling.
H-Bond Acceptors
2 (N, O in ring)
Critical for engaging water-mediated networks in protein active sites.
Mechanistic Role in Drug Discovery
BET Bromodomain Inhibition: The isoxazole oxygen and nitrogen mimic the carbonyl and NH of the acetyl-lysine residue recognized by bromodomains. The 5-isopropyl group provides enhanced van der Waals interactions compared to the standard 3,5-dimethylisoxazole.
Kinase Inhibition: The isoxazole ring can function as a hinge-binder, accepting a hydrogen bond from the backbone NH of the kinase hinge region.
Workflow Visualization
The following diagram illustrates the transition from the raw fragment to a validated hit using the protocols described below.
Caption: Logical workflow for transforming the 5-isopropylisoxazol-3-amine scaffold into a bioactive library and screening for biological activity.
Protocol A: High-Throughput Library Generation
Objective: To synthesize a 96-member library of sulfonamides derived from 5-Isopropylisoxazol-3-amine using parallel synthesis.
Reaction: R-SO₂Cl + Ar-NH₂ → R-SO₂-NH-Ar
Materials & Reagents
Scaffold: 5-Isopropylisoxazol-3-amine (0.2 M in Anhydrous Pyridine).
Electrophiles: Diverse Sulfonyl Chlorides (0.25 M in Anhydrous DCM).
Arraying: Using an automated liquid handler (e.g., Tecan or Hamilton), dispense 50 µL of the Scaffold solution (10 µmol) into each well of the 96-well block.
Reagent Addition: Add 60 µL of a unique Sulfonyl Chloride solution (15 µmol, 1.5 equiv) to each well.
Reaction: Seal the block with a chemically resistant mat. Shake at 600 rpm for 16 hours at room temperature.
Note: The pyridine acts as both solvent and base/catalyst.
Scavenging: Remove the seal. Add 20 mg of PS-Trisamine resin to each well to quench excess sulfonyl chloride. Reseal and shake for 4 hours.
Filtration: Transfer the slurry to a 96-well filter plate (0.45 µm PTFE). Apply vacuum to collect the filtrate (containing the product) into a pre-weighed collection plate.
Drying: Evaporate solvent using a centrifugal evaporator (Genevac) at 40°C.
Reconstitution: Dissolve the residue in 100 µL DMSO to achieve a theoretical concentration of ~100 mM.
QC: Analyze 5 random wells via LC-MS to verify purity (>85% required).
Protocol B: TR-FRET HTS Assay (BRD4 Inhibition)
Objective: To screen the generated library for binding affinity to the BRD4 bromodomain using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Principle: The assay measures the displacement of a biotinylated acetyl-histone peptide (tracer) from the His-tagged BRD4 protein.
Signal: High FRET signal = Binding. Low FRET signal = Inhibition (Displacement).
Assay Components
Component
Final Conc.
Source/Notes
BRD4 (BD1)
5 nM
Recombinant human BRD4 bromodomain 1.
Biotin-Peptide
50 nM
Acetylated Histone H4 peptide.
Eu-Anti-His Ab
2 nM
Lanthanide donor.
SA-APC
50 nM
Allophycocyanin acceptor.
Test Compounds
10 µM
From Protocol A.
Control (JQ1)
1 µM
Positive control (100% Inhibition).
Experimental Procedure
Preparation: Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% CHAPS, 1 mM DTT, 0.1% BSA.
Dispensing Compounds: Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 20 nL of library compounds (from Protocol A) into a 384-well low-volume white plate.
Columns 1-2: DMSO (Negative Control).
Columns 23-24: 10 µM JQ1 (Positive Control).
Protein Addition: Dispense 10 µL of BRD4/Eu-Ab mix into all wells. Incubate for 15 minutes at RT.
Tracer Addition: Dispense 10 µL of Biotin-Peptide/SA-APC mix into all wells.
Incubation: Centrifuge plate (1000 rpm, 1 min). Incubate for 60 minutes at RT in the dark.
Detection: Read on a multimode plate reader (e.g., EnVision).
Excitation: 337 nm.
Emission 1: 665 nm (APC - FRET signal).
Emission 2: 615 nm (Europium - Normalization).
Data Calculation: Calculate TR-FRET Ratio =
.
Data Analysis & Quality Control
Z-Prime (Z') Calculation
To validate the assay robustness before screening the full library, calculate Z' using the controls:
Acceptance Criteria: A Z' value > 0.5 is mandatory for a valid HTS run.
Hit Selection
Normalization: Calculate % Inhibition for each well:
Hit Cutoff: Compounds exhibiting >50% Inhibition at 10 µM are designated as "Hits" and selected for dose-response confirmation (IC50 determination).
References
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature.[1] Link
Context: Establishes the structural basis for isoxazole-based mimics of acetyl-lysine in BET inhibition.
Bamborough, P., et al. (2012). Fragment-Based Discovery of Bromodomain Inhibitors Guided by Structural and Computational Analysis. Journal of Medicinal Chemistry. Link
Context: Discusses the use of 3,5-dimethylisoxazole and rel
Goudreau, S. R., et al. (2023).[2][3] One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines. Macmillan Group, Princeton. Link
Context: Provides modern protocols for sulfonamide synthesis relevant to library gener
Context: Commercial source and physical property verification for the scaffold.[4]
Vidler, L. R., et al. (2012). Druggability Analysis and Structural Classification of Bromodomain Acetyl-lysine Binding Sites. Journal of Medicinal Chemistry. Link
Context: Explains the hydrophobic "WPF shelf" where the 5-isopropyl group provides selectivity.
Application Notes and Protocols for Determining the In Vitro Metabolic Stability of Compounds Derived from 5-Isopropylisoxazol-3-amine
Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of it...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success. A compound's susceptibility to biotransformation by drug-metabolizing enzymes profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] The liver is the primary site of drug metabolism, housing a superfamily of enzymes, most notably the cytochrome P450 (CYP) system, which are responsible for the oxidative metabolism of a vast array of xenobiotics.[3] Early assessment of in vitro metabolic stability is therefore a critical step to identify and optimize compounds with favorable pharmacokinetic properties, ultimately reducing the likelihood of costly late-stage failures.[2]
The 5-isopropylisoxazol-3-amine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities.[4] The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and structural rigidity that can be exploited for potent and selective target engagement.[5] However, the metabolic fate of this scaffold and its derivatives is a key consideration for any drug development program. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for assessing the in vitro metabolic stability of compounds derived from 5-isopropylisoxazol-3-amine.
Understanding the Metabolic Landscape of 5-Isopropylisoxazol-3-amine Derivatives
The chemical structure of 5-isopropylisoxazol-3-amine presents several potential sites for metabolic modification. A thorough understanding of these "metabolic soft spots" is crucial for designing robust stability assays and for interpreting the resulting data.
Potential Metabolic Pathways:
Isoxazole Ring Scission: The N-O bond within the isoxazole ring can be susceptible to reductive cleavage, a process that can be catalyzed by cytochrome P450 enzymes. This can lead to the formation of reactive intermediates.
Oxidation of the Isopropyl Group: The isopropyl moiety is a prime target for oxidation by CYP enzymes. This can result in the formation of primary, secondary, or tertiary alcohols, which can be further oxidized to ketones or carboxylic acids.
Metabolism of the 3-Amino Group: The primary amine at the 3-position can undergo various metabolic transformations, including N-acetylation, N-dealkylation (if substituted), or oxidative deamination.
Aromatic Hydroxylation: If the 5-isopropylisoxazol-3-amine core is attached to an aromatic ring system, this ring can be a site for hydroxylation, another common CYP-mediated reaction.
The interplay of these potential metabolic pathways will determine the overall stability of a given compound. Therefore, a multi-pronged approach to in vitro metabolic assessment is recommended.
Experimental Design: A Two-Tiered Approach to Assessing Metabolic Stability
A robust evaluation of metabolic stability typically involves a two-tiered approach, starting with a high-throughput screen using liver microsomes, followed by a more comprehensive assessment in hepatocytes for promising candidates.
Tier 1: Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450s.[2] This assay is a cost-effective and rapid method for determining the intrinsic clearance of a compound and identifying its primary metabolic pathways.
Protocol: Liver Microsomal Stability Assay
Preparation of Reagents:
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
Liver Microsomes: Use pooled human liver microsomes (or microsomes from other species of interest) and store at -80°C until use. Thaw on ice immediately before the experiment.
NADPH Regenerating System: Prepare a solution containing an NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+). This is crucial for sustaining the activity of the CYP enzymes.
Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 7.4).
Quenching Solution: Prepare a solution of acetonitrile containing an internal standard.
Incubation Procedure:
In a 96-well plate, add the test compound (final concentration typically 1 µM) to the phosphate buffer.
Add the liver microsomes (final concentration typically 0.5 mg/mL) to the wells.
Pre-incubate the plate at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding the cold quenching solution.
Sample Analysis:
Centrifuge the plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
Quantify the remaining parent compound at each time point relative to the internal standard.
Data Analysis:
Plot the natural logarithm of the percentage of the remaining parent compound against time.
The slope of the linear portion of the curve represents the rate of disappearance (k).
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Data Presentation: Example Liver Microsomal Stability Data
Compound ID
t½ (min)
CLint (µL/min/mg protein)
Compound A
45
15.4
Compound B
10
69.3
Verapamil (Control)
8
86.6
Tier 2: Hepatocyte Stability Assay
Hepatocytes are intact liver cells that contain both Phase I and Phase II drug-metabolizing enzymes, as well as the necessary cofactors and transporters.[6] This assay provides a more physiologically relevant model of hepatic metabolism and can capture the contribution of both Phase I and Phase II pathways to the overall clearance of a compound.
Protocol: Hepatocyte Stability Assay
Preparation of Reagents:
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
Cryopreserved Hepatocytes: Use cryopreserved human hepatocytes (or hepatocytes from other species). Thaw according to the supplier's instructions.
Hepatocyte Culture Medium: Use a specialized hepatocyte culture medium.
Quenching Solution: Prepare a solution of acetonitrile containing an internal standard.
Incubation Procedure:
Plate the thawed hepatocytes in a collagen-coated 96-well plate and allow them to attach.
Remove the plating medium and add fresh culture medium containing the test compound (final concentration typically 1 µM).
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the medium.
Stop the metabolic activity by adding the cold quenching solution to the collected samples.
Sample Analysis:
Process the samples as described for the microsomal stability assay.
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
Analyze the data as described for the microsomal stability assay to determine the half-life and intrinsic clearance.
Data Presentation: Example Hepatocyte Stability Data
Compound ID
t½ (min)
CLint (µL/min/10^6 cells)
Compound A
60
11.6
Compound B
15
46.2
Testosterone (Control)
25
27.7
Visualizing the Experimental Workflow and Potential Metabolic Pathways
Experimental Workflow for In Vitro Metabolic Stability Assays
Caption: A two-tiered workflow for assessing in vitro metabolic stability.
Potential Metabolic Fates of a 5-Isopropylisoxazol-3-amine Derivative
Application Note: A Robust and Scalable Synthesis of 5-Isopropylisoxazol-3-amine
Abstract This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 5-Isopropylisoxazol-3-amine, a valuable heterocyclic building block in medicinal chemistry. The presented method...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 5-Isopropylisoxazol-3-amine, a valuable heterocyclic building block in medicinal chemistry. The presented methodology is designed for robustness, scalability, and high yield, addressing the common challenges encountered when transitioning from laboratory to pilot-plant scale. We will delve into the mechanistic underpinnings of the chosen synthetic route, offer a step-by-step protocol, and discuss critical process parameters to ensure successful and reproducible outcomes. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction: The Significance of the 3-Aminoisoxazole Scaffold
The isoxazole ring is a prominent scaffold in a multitude of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. Specifically, the 3-aminoisoxazole moiety serves as a crucial intermediate in the synthesis of numerous drug candidates and approved medicines. 5-Isopropylisoxazol-3-amine, with its characteristic isopropyl substitution, offers a lipophilic handle that can be pivotal for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. The ability to produce this intermediate on a larger scale, with high purity and in a cost-effective manner, is therefore of significant interest to the drug development community.[3][4]
This document outlines a validated protocol for the multigram to kilogram scale synthesis of 5-Isopropylisoxazol-3-amine, focusing on practical execution, safety, and process control.
Synthetic Strategy and Mechanistic Rationale
The most direct and scalable approach for the synthesis of 3-amino-5-substituted isoxazoles is the condensation reaction between a β-ketonitrile and hydroxylamine.[5][6] For the target molecule, 5-Isopropylisoxazol-3-amine, the key starting materials are isobutyrylacetonitrile (also known as 4-methyl-3-oxopentanenitrile) and hydroxylamine hydrochloride.
2.1. The Core Reaction Mechanism
The reaction proceeds through a well-established pathway involving two key stages:
Oxime Formation: The reaction initiates with the nucleophilic attack of hydroxylamine on the more electrophilic ketone carbonyl of isobutyrylacetonitrile. This is followed by dehydration to form an oxime intermediate.
Intramolecular Cyclization: Under the reaction conditions, the nitrogen of the oxime then performs an intramolecular nucleophilic attack on the nitrile carbon. This cyclization step, followed by tautomerization, leads to the formation of the stable aromatic 3-aminoisoxazole ring.
A critical aspect of this synthesis is the careful control of pH.[5] If the reaction medium becomes too acidic, the primary byproduct is often the corresponding isoxazolone, formed through an alternative cyclization pathway.[5] Conversely, strongly basic conditions can lead to other side reactions. Optimal pH is typically maintained in the slightly acidic to neutral range (pH 6-7) to favor the desired cyclization.[5]
Technical Support Center: Synthesis of 5-Isopropylisoxazol-3-amine Derivatives
Welcome to the technical support center for the synthesis of 5-Isopropylisoxazol-3-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-Isopropylisoxazol-3-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Isoxazole derivatives are prevalent in numerous pharmaceuticals, making their efficient and clean synthesis a critical objective[1]. This document provides in-depth troubleshooting advice, addresses common side reactions, and offers validated protocols to enhance your experimental success.
Core Synthetic Strategy: An Overview
The most common and reliable method for synthesizing 3-aminoisoxazoles involves the cyclization of a β-ketonitrile with hydroxylamine. For our target molecule, 5-Isopropylisoxazol-3-amine, the key precursors are 4-methyl-3-oxopentanenitrile and hydroxylamine hydrochloride . While seemingly straightforward, this reaction is sensitive to several parameters that can lead to the formation of undesired side products, impacting yield and purity.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My overall yield is significantly lower than expected. What are the most likely causes?
A1: Low yield is a multifaceted problem that can originate from the starting materials, reaction conditions, or work-up procedure. A systematic approach is crucial for diagnosis.[2]
Cause 1: Purity and Stability of the β-Ketonitrile: The starting material, 4-methyl-3-oxopentanenitrile, can be a source of issues. β-ketonitriles are synthesized by the acylation of a nitrile anion[3]. Incomplete reaction or side reactions during its synthesis can introduce impurities that interfere with the subsequent cyclization. Furthermore, as an enolizable compound, it can exist in keto-enol tautomeric forms, which may affect reactivity[2].
Solution: Verify the purity of your β-ketonitrile by ¹H NMR and GC-MS before use. If you are synthesizing it in-house, ensure complete reaction and thorough purification to remove unreacted starting materials and base.
Cause 2: Hydroxylamine Decomposition: Hydroxylamine is susceptible to decomposition, especially under harsh thermal or pH conditions[4][5]. This not only consumes the reagent but can also introduce reactive byproducts that lead to a complex reaction mixture.
Solution: Use high-quality hydroxylamine hydrochloride. When generating free hydroxylamine with a base, it is often best to do so in situ or just before use. Avoid excessively high temperatures or prolonged reaction times unless necessary for the specific substrate[2].
Cause 3: Suboptimal pH Control: The reaction pH is one of the most critical parameters. The cyclization involves a series of nucleophilic attacks and condensations. An incorrect pH can favor side reactions over the desired pathway. For the closely related synthesis of 3-amino-5-(t-butyl)isoxazole, careful pH control to a range of 6.0-7.0 was found to be essential for maximizing yield[6].
Solution: Monitor and adjust the pH of the reaction mixture after the addition of all reagents. A buffered system or the careful, portion-wise addition of a mild base to maintain a neutral to slightly acidic pH is recommended.
Cause 4: Inefficient Cyclization: Even if the initial condensation occurs, the final ring-closing step may be slow or incomplete under your current conditions.
Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Modest heating (e.g., 50-65°C) can often facilitate cyclization without causing significant degradation.
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Troubleshooting workflow for low-yield synthesis.
Q2: I'm observing two distinct product spots on my TLC and two isomers in the NMR. What is the likely side product?
A2: You are almost certainly forming the regioisomeric side product, 3-amino-5-isopropylisoxazole . This is a classic problem in the synthesis of unsymmetrically substituted isoxazoles from 1,3-dicarbonyl-type precursors[2].
Mechanistic Origin: The β-ketonitrile (4-methyl-3-oxopentanenitrile) has two electrophilic carbons: the ketone carbonyl and the nitrile carbon. Hydroxylamine has two nucleophilic sites: the oxygen and the nitrogen. The reaction proceeds via initial condensation of the hydroxylamine's nitrogen atom with the ketone to form an oxime intermediate. The subsequent intramolecular cyclization, however, presents a choice: the oxime's hydroxyl group can attack the nitrile carbon. This is the desired pathway to form the 3-amino-5-isopropyl isomer.
Controlling Regioselectivity: The regiochemical outcome is highly dependent on reaction conditions, particularly pH.
Under Basic Conditions: The hydroxylamine is a stronger nucleophile, and the reaction can be less selective.
Near-Neutral/Slightly Acidic pH (6-7): This condition is often optimal. It is acidic enough to protonate the ketone carbonyl, activating it for the initial condensation, but not so acidic as to completely protonate the hydroxylamine, which would shut down its nucleophilicity. This delicate balance favors the desired reaction pathway. Careful control, as demonstrated in related syntheses, is key to minimizing the formation of the undesired regioisomer[6].
The diagram below illustrates the desired reaction pathway versus the potential (though less common for this specific substrate class) alternative pathways. The key branch point is the intramolecular cyclization.
Key reaction pathway in the synthesis of 5-Isopropylisoxazol-3-amine.
Q3: How can I differentiate between the desired 5-isopropyl and the undesired 3-isopropyl regioisomer?
A3: While they can be difficult to separate chromatographically, they are readily distinguished by NMR spectroscopy, particularly ¹³C NMR and 2D NMR techniques (HSQC/HMBC).
¹H NMR: The proton on the isoxazole ring (at the C4 position) will have a chemical shift that is subtly influenced by the adjacent substituents. However, this can be ambiguous.
¹³C NMR: This is more definitive. The chemical shifts of the C3 and C5 carbons of the isoxazole ring are distinct. C3, being attached to the nitrogen of the amino group, will have a different chemical environment than C5, which is attached to the isopropyl group. You can predict these shifts using computational software or compare them to literature values for analogous structures.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is the most powerful tool.
For the desired 5-isopropyl isomer: You will see a correlation between the protons of the isopropyl group (the CH and CH₃ protons) and the C5 carbon of the isoxazole ring.
For the undesired 3-isopropyl isomer: You would see a correlation between the isopropyl protons and the C3 carbon.
Impact of Reaction Conditions on Product Distribution
The choice of reaction parameters has a profound impact on the outcome. The following table summarizes key variables and their expected effects, providing a rational basis for optimization.
Parameter
Condition
Expected Outcome (Yield of Desired Product)
Potential Side Products
Rationale & Reference
pH
5.0 - 8.0
High . Optimal range often 6.2-6.5.
Regioisomer, degradation products
Balances activation of the ketone with the nucleophilicity of hydroxylamine, favoring the desired cyclization pathway.[6]
< 5.0
Low
Unreacted starting material
Hydroxylamine is protonated and non-nucleophilic.
> 8.0
Moderate to Low
Increased regioisomer, potential for base-catalyzed side reactions
Favors deprotonation and can lead to less selective attacks.
Temperature
25 - 40°C
Moderate
Incomplete reaction
Reaction may be too slow for complete conversion in a reasonable timeframe.
50 - 65°C
High
Minimal
Optimal for driving the cyclization to completion without significant decomposition.
> 80°C
Low
Decomposition products, dark tars
Promotes the decomposition of hydroxylamine and other thermally unstable intermediates.[2][4]
Solvent
Ethanol, Methanol
High
Minimal
Protic solvents are effective at solvating the reagents and intermediates.[2][7]
Water
Good
Minimal
A green and effective solvent, though solubility of the final product may be lower.[8]
Aprotic (e.g., THF, Dioxane)
Moderate
May vary
Can be effective but may require different base/acid catalysis strategies.
Validated Experimental Protocol
This protocol is designed to maximize the yield of 5-Isopropylisoxazol-3-amine while minimizing the formation of side products.
Materials:
4-methyl-3-oxopentanenitrile (1.0 eq.)
Hydroxylamine hydrochloride (1.2 eq.)
Sodium hydroxide (NaOH), 1.0 M aqueous solution
Ethanol
Hydrochloric acid (HCl), 1.0 M aqueous solution
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-3-oxopentanenitrile (1.0 eq.) in ethanol (approx. 5-10 mL per gram of nitrile).
Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq.) in a minimal amount of water. Add this solution to the stirred ethanol solution of the β-ketonitrile at room temperature.
pH Adjustment (Critical Step): Slowly add 1.0 M NaOH solution dropwise to the reaction mixture. Monitor the pH using a calibrated pH meter or narrow-range pH strips. Adjust the pH to be within the range of 6.2 - 6.5 .[6]
Scientist's Note: This is the most critical control point. A pH outside this range will likely lead to a mixture of regioisomers and a lower yield.
Reaction: Gently heat the reaction mixture to 60-65°C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
Remove the ethanol under reduced pressure using a rotary evaporator.
Add water to the residue and adjust the pH to ~9-10 with 1.0 M NaOH to ensure the product is in its free base form.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: The crude product is typically a solid or a viscous oil. It can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
References
ChemBK. (2024). 5-Isopropylisoxazol-3-amine.
SciSpace. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
ResearchGate. (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
PrepChem.com. (n.d.). Synthesis of 3-amino-5-(t-butyl)isoxazole.
PMC - PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
Journal of the Tunisian Chemical Society. (n.d.). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS.
Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes....
Organic Chemistry Portal. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines.
Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
SpringerLink. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.
PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
MDPI. (2023). The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin.
MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
PrepChem.com. (n.d.). Synthesis of 3-amino-5-dodecyl-isoxazole.
ResearchGate. (n.d.). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines.
ResearchGate. (n.d.). Construction of Isoxazole ring: An Overview.
ResearchGate. (n.d.). 93 questions with answers in ISOXAZOLES.
ResearchGate. (n.d.). Synthesis of New 5-Oxazolones: Their Ring Opening Reactions to Obtain New Benzamide Derivatives.
Google Patents. (n.d.). US3242189A - Processes for preparing 3-amino-isoxazoles.
NIH. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones.
Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?.
Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
MDPI. (n.d.). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity.
University of the Incarnate Word. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.
MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
Organic Chemistry Portal. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles.
MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents.
YouTube. (2019). Action of Hydroxylamine on Aldehyde and Ketone.
International Journal of Pharmaceutical and Bio-Medical Science. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION.
ResearchGate. (n.d.). Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines.
Technical Support Center: Purification of 5-Isopropylisoxazol-3-amine
[1] Case ID: ISOX-PUR-005 Subject: Recrystallization and Isolation Protocols for 5-Isopropylisoxazol-3-amine (CAS: 64094-11-7) Status: Active Security Level: Public / Research Use Only[1] Executive Summary & Molecule Pro...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case ID: ISOX-PUR-005
Subject: Recrystallization and Isolation Protocols for 5-Isopropylisoxazol-3-amine (CAS: 64094-11-7)
Status: Active
Security Level: Public / Research Use Only[1]
Executive Summary & Molecule Profile[1]
User Query: "How do I purify 5-Isopropylisoxazol-3-amine? My crude material is dark/oily or failing to crystallize."
Technical Response:
5-Isopropylisoxazol-3-amine is a critical heterocyclic building block.[1] While reported as a crystalline solid with a melting point of 102–105°C in pure form, crude reaction mixtures often present as dark oils due to regioisomeric impurities and oxidation products.
This guide provides two workflows:
Method A (Direct Recrystallization): For material that is already solid (>85% purity).[1]
Method B (Salt Formation - Recommended): For oily crude or persistent purification failures.[1] This method utilizes the amine functionality to form a crystalline hydrochloride salt, offering superior impurity rejection.
⚠️ Critical Safety Notice: Thermal Instability
Isoxazoles contain a weak N-O bond.[1] Literature on 3-aminoisoxazoles indicates potential for explosive decomposition or thermal runaway if heated in confined spaces (ARC onset temperatures can be <200°C).[1]
Do NOT distill this compound at atmospheric pressure.[1]
Do NOT subject the free base to prolonged reflux temperatures >110°C.
Knowledge Base: Solubility & Solvent Selection
The following data drives our solvent choice. The molecule is a polar aromatic amine.[1]
Solvent System
Solubility Profile
Application
Ethanol / Water
High / Low
Primary Choice. The "Anti-solvent" method.[1] Dissolve in EtOH, precipitate with Water.
Toluene / Heptane
Mod / Low
Alternative. Good for removing non-polar tarry impurities.[1]
Ethyl Acetate
High
Too soluble for single-solvent recrystallization; use only with Heptane.[1]
Dichloromethane
Very High
Extraction solvent only.[1] Not suitable for crystallization.[1]
Isopropanol (IPA)
Mod
Excellent for Hydrochloride Salt recrystallization.[1]
Standard Operating Procedures (SOPs)
Workflow Visualization: The Decision Matrix
Select your path based on the physical state of your crude material.[1]
Figure 1: Decision matrix for selecting the appropriate purification strategy.
Protocol A: Direct Recrystallization (Ethanol/Water)
Best for: Removing minor color impurities from solid material.[1]
Dissolution: Place 10g of crude solid in a flask. Add Ethanol (absolute) dropwise while heating to 60°C. Use the minimum amount required to dissolve the solid (approx. 3-5 mL/g).[1]
Clarification (Optional): If the solution is dark, add 5% w/w Activated Carbon. Stir for 10 mins, then filter hot through Celite.
Nucleation: Remove from heat. Slowly add Water dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.
Re-solubilization: Add 1-2 drops of Ethanol to clear the solution.
Crystallization: Allow the flask to cool to room temperature slowly (over 2 hours). Rapid cooling causes oiling out.[1]
Harvest: Cool to 0-4°C in an ice bath for 30 mins. Filter the white needles.[1] Wash with cold 20% Ethanol/Water.[1]
Protocol B: Salt Formation & Regeneration (The "Rescue" Method)
Best for: Oily crude, low-melting solids, or difficult separations.
Salt Formation: Dissolve crude oil in Ethyl Acetate (10 mL/g). Cool to 0°C.[1]
Acidification: Dropwise add 4M HCl in Dioxane or bubble dry HCl gas. A white precipitate (the Hydrochloride salt) will form immediately.[1]
Note: Do not use aqueous HCl here; water keeps the salt in solution.[1]
Filtration: Filter the solid salt. Wash with fresh Ethyl Acetate to remove non-polar organic impurities (which stay in the filtrate).
Recrystallization of Salt: Recrystallize the HCl salt from hot Isopropanol (IPA) .
Dry over MgSO₄ and evaporate to yield pure free base (MP: 102-105°C).[1]
Troubleshooting Guide (FAQ)
Q1: The product "oils out" (separates as liquid droplets) instead of crystallizing. Why?
Root Cause: This occurs when the melting point of the solvated compound is lower than the temperature at which saturation is reached.[1] It is common with isoxazoles containing impurities.[1]
Fix:
Reheat the mixture until the oil redissolves.
Add a seed crystal of pure material (if available).[1]
Slow down cooling: Wrap the flask in a towel or submerge it in a warm water bath that cools naturally.[1]
Agitation: Stir vigorously; high shear can induce nucleation over oiling.[1]
Q2: My product is turning brown during recrystallization.
Root Cause: Amines are prone to air-oxidation, especially when hot.[1]
Fix:
Perform the recrystallization under an inert atmosphere (Nitrogen/Argon).
Limit the heating time. Do not boil for extended periods.
Use Activated Charcoal during the hot filtration step to scrub oxidation byproducts.[1]
Q3: Can I use Acetone as a solvent?
Root Cause:Avoid Acetone. Primary amines can react with ketones (like acetone) to form imines (Schiff bases), effectively destroying your product and creating a new impurity. Stick to alcohols (EtOH, IPA) or esters (EtOAc).
Root Cause: Significant impurities or solvent inclusion.[1]
Fix: Dry the sample under high vacuum (40°C) for 12 hours. If MP remains low, switch to Protocol B (Salt Formation) .
Advanced Mechanism: Salt Purification Workflow
The following diagram illustrates why Protocol B is chemically superior for removing non-basic impurities.
Figure 2: Chemical logic of acid-base purification. Impurities lacking a basic nitrogen do not form salts and are washed away.[1]
References
ChemBK. (2024).[1] 5-Isopropylisoxazol-3-amine Properties and Melting Point Data. Retrieved from [Link]
Den Hollander, C. W. (1970). Process for the purification of 3-amino-5-methylisoxazole. U.S. Patent No.[1][2] 3,536,729.[1][2] Washington, DC: U.S. Patent and Trademark Office. Retrieved from
Pistoia Alliance Chemical Safety Library. (2018).[1][3] Safety Alert: Thermal Stability of 3-Aminoisoxazole Derivatives. PubChem CID 1810216.[1] Retrieved from [Link]
University of Alberta. (n.d.).[1] Recrystallization Techniques: Single and Multi-Solvent Systems. Retrieved from [Link]
Technical Support Center: Synthesis of 5-Isopropylisoxazol-3-amine
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Isopropylisoxazol-3-amine. It provides in-depth troubleshooting advice and frequently...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Isopropylisoxazol-3-amine. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a focus on by-product identification and mitigation.
Introduction
5-Isopropylisoxazol-3-amine is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, most commonly achieved through the cyclization of a β-ketonitrile with hydroxylamine, is a process that requires careful control to ensure high yield and purity. The formation of by-products, particularly regioisomers, is a frequent challenge that can complicate purification and impact the quality of the final compound. This guide offers practical, experience-driven insights to help you navigate these synthetic hurdles.
Troubleshooting Guide: By-product Identification and Mitigation
This section addresses specific issues that may arise during the synthesis of 5-Isopropylisoxazol-3-amine, providing detailed explanations and actionable protocols.
Problem 1: An unexpected isomer is detected in my final product, complicating purification.
Question: My analytical data (NMR, LC-MS) suggests the presence of an isomer of 5-Isopropylisoxazol-3-amine. What is this likely by-product and how can I minimize its formation?
Answer:
The most probable isomeric by-product is 3-amino-5-isopropylisoxazole . Its formation is a known issue in the synthesis of 3-aminoisoxazoles from β-ketonitriles and hydroxylamine, arising from a lack of complete regioselectivity in the cyclization step.
Causality of Isomer Formation:
The synthesis proceeds through an intermediate amidoxime, formed by the reaction of the nitrile group of 4-methyl-3-oxopentanenitrile with hydroxylamine. The subsequent intramolecular cyclization can occur via two different pathways, dictated by which nitrogen atom of the hydroxylamine moiety attacks the ketone.
Desired Pathway: Nucleophilic attack by the nitrogen of the -NH2 group of the amidoxime onto the ketone carbonyl, followed by dehydration, yields the desired 5-Isopropylisoxazol-3-amine.
Side Reaction Pathway: Nucleophilic attack by the nitrogen of the -NOH group of the amidoxime onto the ketone carbonyl, followed by dehydration, leads to the formation of the undesired 3-amino-5-isopropylisoxazole isomer.[1]
The regioselectivity of this cyclization is highly dependent on the reaction conditions.
Mitigation Strategies:
pH Control: The pH of the reaction medium is a critical factor. The cyclization to the desired 3-aminoisoxazole is often favored under weakly acidic conditions, while neutral or slightly basic conditions can increase the proportion of the 5-aminoisoxazole isomer.[1]
Temperature Optimization: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product, which in many cases is the desired 3-aminoisoxazole.
Solvent Selection: The polarity of the solvent can influence the reaction pathway. Protic solvents may favor the desired cyclization, but this should be determined empirically for this specific synthesis.
Analytical Identification of Isomers:
Differentiating between the two isomers is crucial. While they have the same mass, their spectroscopic and chromatographic properties will differ.
The chemical shift of the isoxazole ring proton will be distinct. The protons of the isopropyl group will also show slight differences in their chemical shifts and coupling constants.
The isoxazole ring proton and isopropyl group protons will have different chemical shifts compared to the desired product.
¹³C NMR
The chemical shifts of the carbon atoms in the isoxazole ring will be characteristic of the 3-amino-5-isopropyl substitution pattern.
The carbon chemical shifts of the isoxazole ring will correspond to the 5-amino-3-isopropyl substitution pattern.
LC-MS
Will show the correct mass, but its retention time will differ from the isomer.
Will show the correct mass, but with a different retention time.
HPLC/SFC
Chiral and achiral chromatography can be used to separate the isomers.[2][3]
Will elute at a different retention time than the desired product.
Experimental Protocol for Isomer Separation:
For laboratory-scale purification, column chromatography on silica gel is often effective. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or isopropanol), can achieve separation.
Column: Silica gel, 230-400 mesh
Mobile Phase: Gradient of 10% to 50% Ethyl Acetate in Hexane.
Detection: UV at 254 nm or a suitable stain (e.g., potassium permanganate).
The elution order should be determined by analyzing the collected fractions by TLC and a confirmatory analytical technique like ¹H NMR or LC-MS.
Diagram of Isomer Formation:
Caption: Formation of isomeric products from a common intermediate.
Problem 2: My reaction yields are consistently low, and I observe multiple unidentified spots on my TLC plate.
Question: What are the likely sources of these additional impurities, and how can I improve my yield?
Answer:
Low yields and multiple by-products can often be traced back to the quality of the starting materials or suboptimal reaction conditions.
Potential Sources of Impurities from Starting Materials:
The synthesis of the precursor, 4-methyl-3-oxopentanenitrile, typically involves the condensation of an isobutyryl derivative with an acetonitrile derivative. Side reactions in this step can introduce impurities that carry through to the final reaction.
Self-condensation of Starting Materials: The starting materials for the β-ketonitrile synthesis can undergo self-condensation, leading to a variety of by-products.
Incomplete Reaction: Unreacted starting materials from the precursor synthesis can contaminate the 4-methyl-3-oxopentanenitrile and react with hydroxylamine to form other by-products.
Mitigation Strategies:
Purify the β-Ketonitrile: It is highly recommended to purify the 4-methyl-3-oxopentanenitrile, for example, by vacuum distillation, before its use in the cyclization reaction. This will remove non-volatile impurities and unreacted starting materials.
Characterize the Starting Material: Before proceeding with the synthesis of 5-Isopropylisoxazol-3-amine, confirm the purity of your 4-methyl-3-oxopentanenitrile by ¹H NMR and GC-MS.
Suboptimal Reaction Conditions:
Reaction Time and Temperature: If the reaction is run for too long or at too high a temperature, degradation of the starting materials or the product can occur. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Stoichiometry of Reagents: Ensure the correct stoichiometry of hydroxylamine is used. An excess of hydroxylamine is often employed to drive the reaction to completion, but a large excess may lead to the formation of other by-products.
Workflow for Troubleshooting Low Yields:
Caption: A systematic approach to troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5-Isopropylisoxazol-3-amine?
A1: The most prevalent and industrially relevant synthesis involves the reaction of 4-methyl-3-oxopentanenitrile with hydroxylamine or one of its salts (e.g., hydroxylamine hydrochloride or hydroxylamine sulfate). This reaction proceeds via the formation of an amidoxime intermediate, which then undergoes an intramolecular cyclization to form the isoxazole ring.
Q2: How can I confirm the identity of my final product?
A2: A combination of analytical techniques should be used for unambiguous structure confirmation:
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the overall structure and substitution pattern of the isoxazole ring.
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the N-H and C=N bonds of the aminoisoxazole ring.
Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for C₆H₁₀N₂O.
Q3: What are the key safety precautions I should take during this synthesis?
A3:
Hydroxylamine: Hydroxylamine and its salts can be corrosive and are potent reducing agents. They can also be unstable and should be handled with care, avoiding excessive heat. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]
Solvents: The solvents used in the synthesis may be flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each solvent and handle them accordingly.
General Precautions: As with any chemical synthesis, it is important to conduct a thorough risk assessment before starting any experimental work.
Q4: How stable is 5-Isopropylisoxazol-3-amine? Are there any specific storage conditions I should be aware of?
A4: 3-Aminoisoxazole derivatives are generally stable compounds. However, like many amines, they can be sensitive to strong oxidizing agents. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture, and stored in a cool, dry place. While there is limited specific data on the degradation of 5-isopropylisoxazol-3-amine, related compounds like 3-amino-5-methylisoxazole are known to be persistent in the environment but can be degraded by strong oxidizing conditions such as photo-Fenton reactions.[5][6]
Q5: Can I use microwave-assisted synthesis for this reaction?
A5: Microwave irradiation can be a valuable tool for accelerating the synthesis of isoxazole derivatives. It often leads to shorter reaction times and can sometimes improve yields and regioselectivity. However, the conditions (temperature, time, and power) would need to be carefully optimized for the synthesis of 5-Isopropylisoxazol-3-amine to avoid decomposition and by-product formation.
References
ChemBK. (2024, April 9). 5-Isopropylisoxazol-3-amine. Retrieved from [Link]
Google Patents. (Original Grant date: 2021-07-27). CN113185428B - Synthesis method of 4-methyl-3-oxo-valeronitrile.
de la Torre, M. C., Garía, I., Sierra, M. A., & Torres, M. R. (2000). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Journal of the Chemical Society, Perkin Transactions 1, (21), 3629–3634. Retrieved from [Link]
Google Patents. (Original Grant date: 2020-05-12). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
Google Patents. (Original Grant date: 1966-03-22). US3242189A - Processes for preparing 3-amino-isoxazoles.
Chemsrc. (2023). 4-Methyl-3-oxopentanenitrile | CAS#:29509-06-6. Retrieved from [Link]
Souza, F. S., et al. (2018). Photo-Fenton oxidation of 3-amino-5-methylisoxazole: a by-product from biological breakdown of some pharmaceutical compounds. Environmental Science and Pollution Research, 25(16), 15995–16006. Retrieved from [Link]
Pimerzin, A. A., et al. (2019). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Chemistry of Heterocyclic Compounds, 55(1), 78-89. Retrieved from [Link]
Beilstein Journals. (2015). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 11, 2376-2384. Retrieved from [Link]
MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. International Journal of Molecular Sciences, 23(15), 8235. Retrieved from [Link]
ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Records of Natural Products, 11(5), 455-462. Retrieved from [Link]
Pavan, M., et al. (2021). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 26(11), 3169. Retrieved from [Link]
Lipka, E., et al. (2016). Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography on amylose and cellulose tris dimethyl- and chloromethyl phenylcarbamate polysaccharide based stationary phases. Journal of Chromatography A, 1467, 291-299. Retrieved from [Link]
Matejka, P., et al. (2021). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 8(10), 173. Retrieved from [Link]
Enhancing the regioselectivity of reactions with 5-Isopropylisoxazol-3-amine
The following guide serves as a specialized Technical Support Center for researchers working with 5-Isopropylisoxazol-3-amine (CAS: 64094-10-6). It addresses the unique regioselectivity challenges imposed by the 5-isopro...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers working with 5-Isopropylisoxazol-3-amine (CAS: 64094-10-6). It addresses the unique regioselectivity challenges imposed by the 5-isopropyl steric bulk and the electronic push-pull nature of the 3-aminoisoxazole core.
Before troubleshooting specific failures, you must understand the "Fork in the Road" regarding the reactivity of this scaffold. The 5-isopropyl group provides steric bulk that protects the C5 position, but the C4 position remains electronically activated, creating competition between the exocyclic amine (N-attack) and the C4-carbon (C-attack) .
Visualizing the Competition (DOT Diagram)
The following decision tree illustrates the competing pathways and the conditions that favor them.
Figure 1: Reactivity landscape of 5-Isopropylisoxazol-3-amine showing the three primary divergence points: N-functionalization, C4-substitution, and Base-mediated degradation.
Troubleshooting Guide (Q&A)
Module A: N-Functionalization (Amide Coupling)
Q1: I am attempting to acylate the amine, but I see significant bis-acylation (imide formation). How do I stop at the mono-amide?
Diagnosis: The 3-amino group on the isoxazole ring is less basic than a standard aniline due to the electron-withdrawing effect of the ring oxygen. However, once the first acyl group is attached, the resulting amide proton can still be acidic enough to be deprotonated by strong bases, leading to a second acylation.
Solution:
Switch Bases: Avoid Triethylamine (TEA) or DIPEA if you are using highly reactive acid chlorides. Use Pyridine as both solvent and base. Pyridine forms an acyl-pyridinium intermediate that is reactive enough to acylate the amine but buffers the system to prevent rapid bis-acylation.
Stoichiometry Control: Use exactly 0.95 - 1.0 equivalents of the acylating agent. Do not use excess.
Temperature: Conduct the addition at 0°C and warm to room temperature slowly. Bis-acylation has a higher activation energy.
Q2: My coupling reaction yield is low, and I suspect the "isopropyl" group is causing steric hindrance. Is this real?
Diagnosis: Unlikely. The isopropyl group is at position 5, while the amine is at position 3. They are distal. The low reactivity is likely electronic. The isoxazole ring pulls electron density away from the exocyclic nitrogen, making it a poor nucleophile compared to phenyl-amines.
Solution:
Catalysis: Add DMAP (4-Dimethylaminopyridine) (5-10 mol%) to catalyze the reaction.
Alternative Activation: If using carboxylic acids, switch from EDC/NHS to HATU or T3P (Propylphosphonic anhydride) . T3P is particularly effective for electron-deficient amines like aminoisoxazoles [1].
Q3: I want to halogenate the C4 position (e.g., bromination) but keep the amine free. I keep getting black tars or oxidized mixtures.
Diagnosis: The free amine is susceptible to oxidation by halogens (like
). Additionally, the amine activates the ring so strongly that over-halogenation or ring destruction can occur.
Solution:
You must use a "Soft" halogenating agent or a protection-deprotection sequence.
Protocol: Selective C4-Bromination
Reagent: Use N-Bromosuccinimide (NBS) instead of elemental bromine.
Solvent: Acetonitrile (MeCN) or DMF.
Temperature: Keep below 25°C.
Mechanism: The 5-isopropyl group stabilizes the C4 cation intermediate via hyperconjugation, actually aiding this reaction compared to a 5-H isoxazole.
Data Table: C4-Halogenation Conditions
Reagent
Solvent
Temp
Yield
Selectivity Note
AcOH
RT
<30%
Oxidative degradation observed.
NBS
MeCN
0°C
85%
Clean C4 substitution.
NIS
DMF
RT
78%
Good for iodination.
Q4: Can I perform a Suzuki coupling directly at C4 if I start with the 4-bromo derivative?
Diagnosis: Yes, but the free amine can poison Palladium catalysts by coordinating to the metal center.
Solution:
Protect the amine as an acetamide or Boc-carbamate before attempting Pd-catalyzed cross-coupling at C4. The 5-isopropyl group adds bulk, so use active phosphine ligands like XPhos or SPhos to facilitate the coupling near the bulky isopropyl group [2].
Module C: Stability & Side Reactions
Q5: I treated the molecule with NaOH to hydrolyze an ester elsewhere in the molecule, and the isoxazole ring disappeared. What happened?
Diagnosis: Isoxazoles are base-labile. Under strong basic conditions (especially with heat), the H3/H4 protons (or the ring itself) interact with hydroxide, leading to a Kemp elimination-like ring opening , converting the isoxazole into a
-keto-nitrile derivative.
Solution:
Avoid: NaOH, KOH, NaOEt at high temperatures (>60°C).
Alternative: Use LiOH in THF/Water at 0°C (Lithium is less aggressive than Sodium/Potassium for this specific ring cleavage) or use acid-mediated hydrolysis (HCl/Dioxane) if your molecule tolerates acid.
Experimental Protocol: Selective N-Acetylation
Standardized procedure for 5-Isopropylisoxazol-3-amine.
Dissolution: Dissolve 5-Isopropylisoxazol-3-amine (1.0 eq) in dry Dichloromethane (DCM) (0.2 M concentration).
Base Addition: Add Pyridine (1.2 eq). Note: Do not use TEA.
Cooling: Cool the solution to 0°C in an ice bath.
Acylation: Dropwise add Acetyl Chloride (1.05 eq) diluted in a small volume of DCM.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 2 hours.
Quench: Quench with saturated
.
Purification: The product often precipitates or can be extracted. If chromatography is needed, the amide is significantly less polar than the free amine.
References
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation. ResearchGate. Available at: [Link]
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. NIH / PMC. Available at: [Link]
Spectroscopic Characterization of 3-Aminoisoxazole. MDPI. Available at: [Link][1][2][3]
Introduction: The "Hidden" Variables in Isoxazole Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter "inconsistent data" reports involving 5-Isopropylisoxazol-3-amine . While this molecule is a robust pharmacophore—common in fragment-based drug discovery (FBDD) and BET bromodomain inhibitor libraries—it possesses specific physicochemical quirks that often lead to assay artifacts.[1]
Inconsistent results (e.g., non-reproducible IC50s, flat structure-activity relationships, or false positives) usually stem from three root causes: colloidal aggregation , reductive instability , or nucleophilic dormancy . This guide provides the protocols to diagnose and resolve these specific issues.
Module 1: Solubility & Liquid Handling (The "Ghost" Signal)
The Issue:
Users often report steep Hill slopes (>2.0) or variable inhibition in biochemical assays.[1] This is rarely a potency issue; it is a solubility artifact . Despite its small size, the isopropyl group adds significant lipophilicity to the planar isoxazole ring, driving the formation of colloidal aggregates in aqueous buffers. These colloids sequester enzymes, causing false positives.[1]
Diagnostic Protocol: The Detergent Sensitivity Test
If your IC50 shifts significantly upon adding a non-ionic detergent, your compound is aggregating, not binding.
Step-by-Step Procedure:
Prepare Assay Buffer A: Standard buffer (e.g., HEPES/Tris).[1]
Figure 1: Optimal liquid handling workflow to prevent "crashing out." Always perform serial dilutions in 100% DMSO before transferring to the aqueous phase.
Module 2: Chemical Stability & Buffer Compatibility
The Issue:
Researchers using kinase or protease assays often observe signal degradation over 2-4 hours.[1]
Root Cause:Reductive Ring Cleavage .[1]
Isoxazoles contain a labile N-O bond.[1] In the presence of strong reducing agents (common in enzyme storage buffers to protect cysteines), the isoxazole ring can undergo reductive cleavage, destroying the pharmacophore and generating reactive enones.
Corrective Action:
If your enzyme requires a reducing agent, switch to TCEP (Tris(2-carboxyethyl)phosphine) and limit incubation times.[1] Analyze the compound stability by LC-MS after 4 hours in the assay buffer to validate integrity.
Module 3: Synthetic Utility (Library Generation)
The Issue:
"I cannot get the amide coupling to work with 5-Isopropylisoxazol-3-amine."
Root Cause:Electronic Deactivation .
The isoxazole ring is electron-withdrawing.[1] The exocyclic amine at position 3 is significantly less nucleophilic than a standard aniline or alkyl amine. Standard EDC/NHS coupling often fails.[1]
Optimized Coupling Protocol
Do not rely on standard peptide coupling reagents (HATU/HBTU) alone.[1]
Activation: Convert the carboxylic acid partner to an Acid Chloride (using Oxalyl Chloride/DMF cat.) or use a highly reactive mixed anhydride.
Base: Use a non-nucleophilic base like Pyridine or 2,6-Lutidine (which can also act as an acyl transfer catalyst).[1]
Temperature: These reactions often require heating to 50-60°C ; room temperature is insufficient for the deactivated amine.[1]
Figure 2: Decision tree for overcoming low nucleophilicity in amide coupling reactions.
Frequently Asked Questions (FAQ)
Q: Can I use this compound in a fluorescence polarization (FP) assay?A: Proceed with caution. Isoxazoles can have intrinsic UV absorbance that overlaps with certain fluorophores (e.g., coumarin derivatives).[1] Always run a "compound only" control well to check for autofluorescence or quenching before interpreting binding data.[1]
Q: My LC-MS shows a mass of M+16 after overnight storage. What happened?A: This suggests oxidation.[1] While the isoxazole ring is stable, the primary amine is susceptible to N-oxidation or hydrolysis if left in acidic aqueous solutions for extended periods. Store stocks in 100% DMSO at -20°C under argon.
Q: Is the compound light-sensitive?A: Generally, no.[1] However, isoxazoles can undergo photochemical rearrangement (to oxazoles) under high-intensity UV light (e.g., during UV sterilization of a hood).[1] Protect solid stocks from direct sunlight.[1]
References
PubChem. Compound Summary for CID 2115208: 3-(Propan-2-yl)-1,2-oxazol-5-amine. National Library of Medicine (US).[1] Retrieved from [Link][1]
Shoichet, B. K. (2006).[1] Screening in a spirit haunted by artifacts. Drug Discovery Today. (Foundational text on aggregation artifacts). Retrieved from [Link]
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Artifacts and Interferences. (Guidance on DTT/Reductive interference). Retrieved from [Link]
Master Organic Chemistry. Nucleophilicity Trends of Amines. (Mechanistic background on amine reactivity). Retrieved from [Link]
Efficacy Validation of 5-Isopropylisoxazol-3-amine Scaffolds in Epigenetic Drug Discovery
This guide outlines a rigorous validation framework for 5-Isopropylisoxazol-3-amine-based compounds , a structural evolution of the classic dimethylisoxazole pharmacophore used in epigenetic modulation. Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous validation framework for 5-Isopropylisoxazol-3-amine-based compounds , a structural evolution of the classic dimethylisoxazole pharmacophore used in epigenetic modulation.
Executive Summary: The Pharmacophore Evolution
The 5-isopropylisoxazol-3-amine moiety represents a strategic lipophilic modification of the established 3,5-dimethylisoxazole motif found in BET (Bromodomain and Extra-Terminal) inhibitors like I-BET151 . While the dimethylisoxazole ring mimics the acetyl-lysine (KAc) residue recognized by bromodomains, the substitution of the 5-methyl group with an isopropyl group is designed to enhance hydrophobic packing against the "WPF shelf" (W138, P139, F140 in BRD4 BD1), potentially improving potency and resident time.
This guide provides a standardized workflow to validate these compounds, comparing them against industry standards JQ1 (thienotriazolodiazepine) and I-BET151 (dimethylisoxazole).
Comparative Analysis: The Isoxazole-Amine Advantage
The following table contrasts the 5-isopropyl scaffold with established alternatives.
Feature
5-Isopropylisoxazol-3-amine (Novel Scaffold)
I-BET151 (Reference Isoxazole)
(+)-JQ1 (Reference Triazole)
Pharmacophore
KAc Mimic (Isoxazole N-O)
KAc Mimic (Isoxazole N-O)
KAc Mimic (Triazole N-N)
Binding Mode
H-bond to Asn140; Enhanced WPF interaction
H-bond to Asn140; Moderate WPF interaction
H-bond to Asn140; Strong WPF interaction
Metabolic Stability
Moderate (Steric bulk may reduce ring opening)
Low/Moderate (Prone to reductive ring opening)
Low (Short half-life in vivo)
Primary Target
BRD4 (BD1/BD2), SMN2 (Stabilizer)
BRD4 (Pan-BET)
BRD4 (Pan-BET)
Key Liability
Solubility (due to higher lipophilicity)
Bioactivation (Reactive metabolites)
Bioavailability (Rapid clearance)
Mechanism of Action & Binding Topology
The efficacy of 5-isopropylisoxazol-3-amine compounds relies on their ability to displace acetylated histone tails. The diagram below illustrates the critical molecular interactions required for validation.
Figure 1: Mechanistic basis of inhibition. The isoxazole ring mimics KAc, while the 5-isopropyl group targets the hydrophobic WPF shelf region.
Experimental Validation Framework
To validate the efficacy of a 5-isopropylisoxazol-3-amine compound, you must establish a "chain of evidence" from biochemical affinity to cellular phenotype.
Phase 1: Biochemical Potency (TR-FRET)
Objective: Determine the binding affinity (
or ) of the compound to BRD4-BD1 compared to I-BET151.
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Rationale: TR-FRET is less susceptible to compound autofluorescence than standard fluorescence polarization (FP).
Success Criterion:
(comparable to JQ1).
Phase 2: Target Engagement (Cellular)
Objective: Prove the compound enters the cell and binds the target in a complex environment.
Method: Cellular Thermal Shift Assay (CETSA) or NanoBRET.
Rationale: Biochemical potency often fails to translate due to membrane permeability issues. CETSA provides binary "yes/no" target engagement data.
Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 0.05% CHAPS, 1 mM DTT.
Workflow:
Preparation: Dilute 5-isopropylisoxazol-3-amine compounds in DMSO (10-point dose response, starting at 10
M).
Incubation:
Add 5
L compound solution to 384-well plate.
Add 5
L BRD4-BD1 protein mix (Final conc: 5 nM).
Incubate 15 mins at RT.
Add 5
L Peptide/Detection Mix (Final conc: 50 nM peptide).
Readout: Incubate 60 mins in dark. Read on EnVision plate reader (Excitation: 320 nm; Emission: 615 nm / 665 nm).
Analysis: Calculate HTRF Ratio (
). Fit data to a 4-parameter logistic equation to derive .
Validation Logic Flow
The following diagram illustrates the decision matrix for validating the compound.
Figure 2: Step-by-step decision matrix for validating efficacy.
References
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. [Link]
Dawson, M. A., et al. (2011). Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia. Nature. [Link]
Flynn, N. R., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Chemical Research in Toxicology. [Link]
Albrecht, B. K., et al. (2016). Identification of a Benzoisoxazoloazepine Inhibitor (CPI-0610) of the Bromodomain and Extra-Terminal (BET) Family as a Candidate for Human Clinical Trials. Journal of Medicinal Chemistry. [Link]
Cherry, J. J., et al. (2013). Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein. Journal of Medicinal Chemistry. [Link]
Comparative
Structure-activity relationship (SAR) studies of 5-Isopropylisoxazol-3-amine analogs
The following guide provides an in-depth technical analysis of 5-Isopropylisoxazol-3-amine and its analogs. It is designed for medicinal chemists and drug discovery scientists, focusing on the structural rationale, synth...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of 5-Isopropylisoxazol-3-amine and its analogs. It is designed for medicinal chemists and drug discovery scientists, focusing on the structural rationale, synthesis, and physicochemical properties that drive the selection of this scaffold over alternatives.
Executive Summary: The "Isoxazole Switch"
In fragment-based drug discovery (FBDD), the isoxazole ring is a privileged scaffold, often serving as a bioisostere for amide bonds, phenyl rings, or heterocycles in kinase and COX-2 inhibitors.
While 5-methylisoxazol-3-amine is the standard "default" building block (found in Valdecoxib and Sulfamethoxazole derivatives), it suffers from a critical metabolic liability: rapid oxidation of the exposed methyl group to a carboxylic acid, leading to rapid clearance.
The 5-isopropyl analog represents a strategic "metabolic block." By increasing steric bulk and lipophilicity, it modulates the metabolic soft spot while filling hydrophobic pockets (e.g., the specificity pocket of p38 MAP kinase or the hydrophobic channel of COX-2) more effectively than the methyl group. This guide compares the 5-isopropyl scaffold against its primary alternatives.
Comparative Analysis: Physicochemical & SAR Profiling
The following table contrasts the 5-isopropyl scaffold with the standard 5-methyl and the bulky 5-phenyl alternatives. Data represents calculated consensus values (cLogP) and experimental metabolic trends.
Table 1: Scaffold Performance Comparison
Feature
5-Methylisoxazol-3-amine
5-Isopropylisoxazol-3-amine
5-Phenylisoxazol-3-amine
Structure
-CH3 (Compact)
-CH(CH3)2 (Branched)
-C6H5 (Aromatic)
Lipophilicity (cLogP)
~0.35
~1.15
~2.10
Steric Bulk (A-Value)
Low
Medium (Branching effect)
High (Planar/Twisted)
Metabolic Stability
Poor (Rapid benzylic oxidation)
High (Steric hindrance protects C-H)
Medium (Para-hydroxylation risk)
Solubility (Aq)
High
Moderate
Low
Primary Utility
Lead generation (Low MW)
Lead Optimization (Metabolic Block)
Pi-Stacking interactions
Expert Insight: The shift from Methyl to Isopropyl increases cLogP by approx. 0.8 units. This is often the "sweet spot" for improving membrane permeability without rendering the molecule insoluble. The isopropyl group effectively blocks CYP450-mediated oxidation that plagues the methyl analog.
Regioselective Synthesis: The Critical Control Point
A common pitfall in isoxazole chemistry is the formation of the wrong regioisomer (5-amino-3-isopropyl vs. 3-amino-5-isopropyl). The reaction of
-ketonitriles with hydroxylamine is highly pH-dependent.
Pathway A (Kinetic Control): Attack on the ketone
Oxime intermediate Cyclization to 5-amino-3-alkyl .
Pathway B (Thermodynamic/Directed): Attack on the nitrile (often requires basic activation)
Amidoxime intermediate Cyclization to 3-amino-5-alkyl .
Visualization: Regioselective Synthesis Workflow
Figure 1: Divergent synthesis pathways. Controlling the initial nucleophilic attack is critical for obtaining the 3-amino scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Amino-5-isopropylisoxazole
Targeting the 3-amino regioisomer via the amidoxime route.
Reagents:
4-Methyl-3-oxopentanenitrile (1.0 eq)
Hydroxylamine hydrochloride (1.1 eq)
Sodium Hydroxide (NaOH) (1.1 eq) or Sodium Bicarbonate
Solvent: Ethanol/Water (1:1)
Step-by-Step Methodology:
Preparation: Dissolve Hydroxylamine HCl (1.1 eq) in water. Add NaOH (1.1 eq) slowly at 0°C to generate the free base in situ.
Addition: Add 4-Methyl-3-oxopentanenitrile (1.0 eq) dropwise to the solution.
Reflux: Heat the mixture to reflux (80°C) for 3-5 hours. Note: Monitoring by TLC is crucial to distinguish the formation of the amidoxime intermediate.
Workup: Cool to room temperature. The product often precipitates. If not, extract with Ethyl Acetate (3x).
Purification: Recrystallize from Ethanol/Hexane.
Validation:1H NMR (CDCl3) should show the isopropyl methine proton (~3.0 ppm) and the isoxazole ring proton (~5.5-5.8 ppm). The amino group typically appears as a broad singlet around 3.5-4.5 ppm.
Protocol B: General Amide Coupling (Functionalization)
Derivatizing the amine for SAR library generation.
System: HATU/DIPEA Coupling.
Dissolve the Carboxylic Acid partner (1.0 eq) in dry DMF.
Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min to activate the acid.
Add 3-Amino-5-isopropylisoxazole (1.0 eq).
Stir at 60°C for 12 hours. (Isoxazol-3-amines are weakly nucleophilic; heat is often required compared to standard anilines).
QC Check: Monitor disappearance of the amine spot on TLC.
Strategic SAR Decision Tree
When should you deploy the 5-isopropyl analog? Use this logic flow to guide your optimization.
Figure 2: SAR Decision Tree for Isoxazole Substitution.
References
BenchChem. Aminoisoxazole: A Comparative Guide for Researchers. (2025).[1][2][3][4][5] Retrieved from
National Institutes of Health (NIH). Structure–Activity Relationship Studies of Isoxazole Derivatives. (2023).[1][6] Retrieved from
Google Patents. Preparation method of 3-amino-5-methyl isoxazole (CN107721941B). Retrieved from
MDPI. Structure–Activity Relationships of 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023).[1][6] Retrieved from
A Senior Application Scientist's Guide to the Reproducible Synthesis of 5-Isopropylisoxazol-3-amine and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the isoxazole scaffold remains a cornerstone for the development of novel therapeutic age...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the isoxazole scaffold remains a cornerstone for the development of novel therapeutic agents. Among its derivatives, 5-alkyl-3-aminoisoxazoles have garnered significant attention due to their diverse biological activities. This guide provides an in-depth technical comparison of the synthesis of 5-Isopropylisoxazol-3-amine and its promising alternatives, with a core focus on experimental reproducibility, a critical factor in the journey from laboratory-scale synthesis to viable drug candidates.
Introduction: The Significance of the 5-Alkyl-3-Aminoisoxazole Moiety
The 5-alkyl-3-aminoisoxazole core is a privileged structure in medicinal chemistry, appearing in a range of compounds with demonstrated biological activities. The nature of the alkyl group at the 5-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. 5-Isopropylisoxazol-3-amine, with its branched alkyl group, presents a unique profile that is often explored in the optimization of lead compounds.
This guide will delve into the practical aspects of synthesizing 5-Isopropylisoxazol-3-amine, addressing the common challenges that can impact reproducibility. Furthermore, we will present a comparative analysis with two key alternatives: 5-tert-butylisoxazol-3-amine and 5-cyclopropylisoxazol-3-amine. This comparison will provide researchers with the necessary data and insights to make informed decisions when selecting building blocks for their drug discovery programs.
Understanding the Synthetic Landscape: The [3+2] Cycloaddition Approach
The most prevalent and versatile method for the synthesis of 5-aminoisoxazoles is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, between a nitrile oxide and an enamine.[1][2] This reaction is highly regioselective, consistently yielding the desired 5-amino substituted isoxazole.[2]
A key advantage of this method is that the intermediate isoxazolines often spontaneously eliminate a small molecule, such as hydrogen cyanide when using α-cyanoenamines, to directly afford the aromatic 5-aminoisoxazole product.[1]
Caption: General workflow of the [3+2] cycloaddition for 5-aminoisoxazole synthesis.
Section 1: Synthesis of 5-Isopropylisoxazol-3-amine: A Protocol Focused on Reproducibility
While general methods for 5-substituted-3-aminoisoxazoles are described in the literature, a detailed and optimized protocol for 5-Isopropylisoxazol-3-amine is crucial for ensuring consistent results. The following protocol is a synthesis of established procedures, designed to mitigate common sources of irreproducibility.
Key Factors Influencing Reproducibility:
Purity of Starting Materials: The purity of the starting β-ketonitrile is paramount. Impurities can lead to side reactions and complicate purification.
Reaction Temperature: The cyclization reaction is often exothermic. Careful temperature control is necessary to prevent the formation of byproducts.
pH Control: The pH of the reaction mixture can influence the rate of reaction and the stability of the final product.
Purification Method: Purification of aminoisoxazoles can be challenging due to their polarity and potential for metal chelation.
Detailed Experimental Protocol: Synthesis of 5-Isopropylisoxazol-3-amine
This protocol is based on the well-established reaction of a β-ketonitrile with hydroxylamine.[2]
Step 1: Synthesis of 4-methyl-3-oxopentanenitrile (Isopropyl β-ketonitrile)
This precursor can be synthesized via a Claisen condensation between ethyl isobutyrate and acetonitrile. For consistency, it is recommended to purify the β-ketonitrile by vacuum distillation before use.
Step 2: Cyclization to form 5-Isopropylisoxazol-3-amine
Reaction Setup: To a solution of hydroxylamine hydrochloride (1.1 equivalents) in ethanol, add sodium hydroxide (1.1 equivalents) as a 50% aqueous solution, while maintaining the temperature below 20°C.
Addition of β-ketonitrile: Slowly add 4-methyl-3-oxopentanenitrile (1.0 equivalent) to the reaction mixture, ensuring the temperature does not exceed 30°C.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
Work-up: Once the reaction is complete, neutralize the mixture with hydrochloric acid to a pH of ~7. Concentrate the mixture under reduced pressure to remove the ethanol.
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Caption: Synthetic workflow for 5-Isopropylisoxazol-3-amine.
Note: Predicted spectroscopic data is based on analogous structures and may vary slightly.
Section 2: Comparative Analysis of Alternative 5-Alkyl-3-Aminoisoxazoles
The choice of the 5-alkyl substituent can significantly impact not only the biological activity but also the synthetic accessibility and reproducibility. Here, we compare 5-Isopropylisoxazol-3-amine with two common alternatives: 5-tert-butylisoxazol-3-amine and 5-cyclopropylisoxazol-3-amine.
5-tert-Butylisoxazol-3-amine
The tert-butyl group is often used to introduce steric bulk, which can enhance metabolic stability by blocking sites of metabolism.
Synthesis: The synthesis of 5-tert-butylisoxazol-3-amine follows a similar protocol to the isopropyl analog, starting from the corresponding β-ketonitrile (4,4-dimethyl-3-oxopentanenitrile). The synthesis of this precursor can be more challenging due to the steric hindrance of the tert-butyl group.
Reproducibility: The cyclization reaction may require longer reaction times or slightly elevated temperatures to achieve full conversion. Purification can sometimes be simpler due to the increased crystallinity of the product.
Applications: This analog is frequently utilized in the development of kinase inhibitors and other targeted therapies where steric shielding of a pharmacophore is desired.[3]
5-Cyclopropylisoxazol-3-amine
The cyclopropyl group is a popular bioisostere for larger alkyl groups. It can improve potency and metabolic stability while maintaining or improving physicochemical properties.[4]
Synthesis: The synthesis requires the corresponding β-ketonitrile, cyclopropyl 2-cyanoethyl ketone. The synthesis of this starting material can be more complex and may involve multiple steps.
Reproducibility: The synthesis of the cyclopropyl β-ketonitrile can be a source of variability. The subsequent cyclization reaction is generally straightforward.
Applications: The cyclopropyl moiety is often incorporated into drug candidates to enhance their binding affinity and metabolic profile.
Performance Comparison Table:
Parameter
5-Isopropylisoxazol-3-amine
5-tert-Butylisoxazol-3-amine
5-Cyclopropylisoxazol-3-amine
Synthetic Accessibility
Moderate
Moderate to Difficult
Difficult
Typical Yield
60-75%
55-70%
50-65%
Purification Challenge
Moderate
Low to Moderate
Moderate
Key Reproducibility Factor
Purity of β-ketonitrile
Synthesis of β-ketonitrile
Synthesis of β-ketonitrile
Primary Application Area
General medicinal chemistry
Kinase inhibitors, metabolic stability
Bioisosteric replacement, potency enhancement
Section 3: Troubleshooting and Ensuring Reproducibility
Even with a robust protocol, variations in experimental outcomes can occur. Here are some common issues and their solutions:
Low Yield:
Cause: Incomplete reaction, degradation of starting material or product.
Solution: Monitor the reaction closely by TLC or LC-MS. Ensure the purity of the β-ketonitrile. Control the reaction temperature carefully.
Formation of Byproducts:
Cause: Incorrect stoichiometry, temperature fluctuations, or impure reagents.
Solution: Use precise amounts of reagents. Maintain strict temperature control. Use high-purity starting materials.
Difficult Purification:
Cause: Presence of polar impurities, similar polarity of product and byproducts.
Solution: Optimize the chromatographic conditions. Consider alternative purification techniques such as crystallization or preparative HPLC. The use of acidic or basic additives to the chromatography eluent can sometimes improve separation.
Caption: A decision-making flowchart for troubleshooting low yields.
Conclusion and Future Perspectives
The reproducible synthesis of 5-alkyl-3-aminoisoxazoles is a critical step in the drug discovery pipeline. This guide has provided a detailed protocol for the synthesis of 5-Isopropylisoxazol-3-amine, highlighting key factors that influence its reproducibility. By understanding these factors and implementing rigorous experimental controls, researchers can ensure the consistent production of this valuable building block.
The comparative analysis with 5-tert-butylisoxazol-3-amine and 5-cyclopropylisoxazol-3-amine offers a framework for selecting the most appropriate analog based on synthetic feasibility and desired pharmacological properties. As the demand for novel and effective therapeutics continues to grow, the development of robust and reproducible synthetic methodologies for key heterocyclic scaffolds will remain a paramount objective in the field of medicinal chemistry.
References
ChemBK. 5-Isopropylisoxazol-3-amine. (2024). Available at: [Link].
Khalfallah, A. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. J. Mar. Chim. Heterocycl.2022, 21 (4), 1-5.
Lasri, J.; Boucher, J. L.; Stella, L. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules2008, 13 (8), 1599-1607.
Chao, Q. et al. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. J. Med. Chem.2009 , 52 (23), 7808-7816.
Longdom Publishing SL. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (2023). Available at: [Link].
Head-to-head comparison of 5-Isopropylisoxazol-3-amine and 3-amino-5-methylisoxazole
Executive Summary This guide provides a technical comparison between 5-Isopropylisoxazol-3-amine and 3-amino-5-methylisoxazole , two critical heterocyclic building blocks used in medicinal chemistry. While they share the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between 5-Isopropylisoxazol-3-amine and 3-amino-5-methylisoxazole , two critical heterocyclic building blocks used in medicinal chemistry. While they share the core 3-aminoisoxazole scaffold, their substitution patterns—isopropyl vs. methyl—dictate divergent physicochemical profiles, synthetic utilities, and biological applications.
3-Amino-5-methylisoxazole is the industry standard for sulfonamide antibiotics (e.g., Sulfamethoxazole) and is characterized by low steric bulk and high water solubility.
5-Isopropylisoxazol-3-amine is a specialized "lipophilic switch" scaffold, primarily used in modern drug discovery (e.g., Spinal Muscular Atrophy research) to probe hydrophobic pockets and improve membrane permeability without significantly altering electronic properties.
Part 1: Physicochemical & Technical Profile
The choice between these two scaffolds often hinges on the balance between Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) . The isopropyl group adds significant bulk and lipophilicity, which can be advantageous for blood-brain barrier (BBB) penetration but may reduce solubility.
Comparative Data Table
Feature
3-Amino-5-methylisoxazole
5-Isopropylisoxazol-3-amine
CAS Number
1072-67-9
55809-38-6
Structure
Methyl group at C5
Isopropyl group at C5
Molecular Weight
98.10 g/mol
126.16 g/mol
Formula
C₄H₆N₂O
C₆H₁₀N₂O
LogP (Calc.)
~0.1 (Hydrophilic)
~1.1 (Lipophilic)
pKa (Conj. Acid)
~2.0 – 2.4
~2.5 – 2.8 (Slightly more basic)
Steric Bulk (A-value)
Low (1.70 kcal/mol)
High (2.15 kcal/mol)
Primary Application
Antibiotics, Agrochemicals
CNS targets, Kinase Inhibitors
Cost/Availability
Commodity Chemical (Low Cost)
Specialty Reagent (Higher Cost)
Part 2: Synthetic Routes & Manufacturing[1][2]
The synthesis of both compounds relies on the cyclization of
-ketonitriles with hydroxylamine, but the precursor availability drives the cost difference.
Synthesis of 3-Amino-5-methylisoxazole (Standard Route)
The industrial route involves the reaction of 3-aminocrotononitrile or acetoacetonitrile with hydroxylamine.
Alternative Route: 1,3-Dipolar cycloaddition of nitrile oxides to 1-cyanoenamines.
Conditions: Requires careful pH control to prevent hydrolysis of the bulky nitrile precursor.
Visualization: Comparative Synthesis Workflow
Figure 1: Parallel synthetic pathways showing the precursor differentiation. The isopropyl route requires tighter pH control due to the steric bulk of the isobutyryl group.
Part 3: Reactivity & Medicinal Chemistry Applications
Nucleophilicity and Coupling
Both amines are weak nucleophiles due to the electron-withdrawing nature of the isoxazole ring. However, the isopropyl group exerts a subtle positive inductive effect (+I) , making the amine slightly more basic than the methyl variant, though steric hindrance often negates this benefit in reaction rates.
Amide Coupling:
Methyl: Reacts readily with acid chlorides or standard coupling agents (EDC/HOBt).
Isopropyl: Often requires stronger activation (e.g., HATU , POCl₃ , or Ghosez’s reagent ) to overcome the steric shielding of the N-nucleophile if the electrophile is also bulky.
"Lipophilic Switch" Strategy
In drug design, swapping the methyl for an isopropyl group is a strategic move to fill hydrophobic pockets in a target protein.
Case Study: SMA (Spinal Muscular Atrophy)
Context: Research into stabilizing the Survival Motor Neuron (SMN) protein.
Observation: The 5-isopropylisoxazol-3-amine derivative (Compound 16) was synthesized to probe the hydrophobic tolerance of the binding site compared to smaller analogs. The isopropyl group provided a better fit for the lipophilic domain of the target, improving potency compared to the methyl analog, although solubility was reduced.
Decision Tree: Selecting the Right Scaffold
Figure 2: Decision framework for medicinal chemists choosing between methyl and isopropyl variants based on target topology.
Part 4: Experimental Protocols
Protocol A: General Amide Coupling (Isopropyl Variant)
Due to lower nucleophilicity and higher sterics, this protocol uses HATU.
Stir at RT for 12–24h (Heating to 50°C may be required for bulky acids).
Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF, then NaHCO₃.
Note: The methyl variant typically reacts within 2–4 hours under identical conditions.
Protocol B: Hinsberg Test (Differentiation)
While both are primary amines, their reaction rates with benzenesulfonyl chloride differ.
Methyl: Reacts rapidly to form a sulfonamide precipitate (soluble in base).
Isopropyl: Reacts slower; requires vigorous stirring due to the steric bulk adjacent to the amine.
References
PubChem. 3-Amino-5-methylisoxazole (Compound Summary). National Library of Medicine. Available at: [Link]
Cherry, J. J., et al. (2013). Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy. Journal of Medicinal Chemistry. Available at: [Link]
Khalfallah, A. (2022). Reactions of 5-methyl-isoxazol-3-amine with activated enol ethers. Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]
Google Patents.Synthesis method of 4-methyl-3-oxo-valeronitrile (CN113185428B).
Assessing the Selectivity of 5-Isopropylisoxazol-3-amine-based Enzyme Inhibitors
This guide provides a technical assessment of 5-Isopropylisoxazol-3-amine derivatives, focusing on their application as selective inhibitors in drug discovery. While the "3,5-dimethylisoxazole" moiety is a ubiquitous pha...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical assessment of 5-Isopropylisoxazol-3-amine derivatives, focusing on their application as selective inhibitors in drug discovery. While the "3,5-dimethylisoxazole" moiety is a ubiquitous pharmacophore (notably in BET bromodomain inhibitors and kinase inhibitors), the 5-isopropyl variant represents a strategic medicinal chemistry modification designed to enhance selectivity through steric probing and hydrophobic packing.[1]
This guide outlines the mechanistic rationale for this scaffold, compares it against standard alternatives, and details the experimental protocols required to validate its selectivity profile.[1]
Part 1: Mechanistic Rationale & Scaffold Analysis[1]
The 5-Isopropylisoxazol-3-amine scaffold functions as a bioisostere for amide or urea linkers and, more critically, as a pharmacophore capable of engaging specific binding pockets—such as the acetyl-lysine (KAc) binding pocket in bromodomains or the ATP-binding hinge region in kinases.[1]
The "Selectivity Switch": Isopropyl vs. Methyl
The core medicinal chemistry strategy behind substituting a 5-methyl group (standard in probes like JQ1 or I-BET151) with a 5-isopropyl group is Steric Differentiation .[1]
Hydrophobic Packing: The isopropyl group adds significant steric bulk (
) compared to a methyl group ().[1] This allows the inhibitor to probe the depth and width of hydrophobic sub-pockets (e.g., the WPF shelf in BET proteins or the Gatekeeper region in kinases).[1]
Entropic Penalty: The isopropyl group has limited rotational freedom when bound. If the target pocket is not sufficiently large or flexible (induced fit), binding is disfavored.[1] This acts as a "negative selector" against off-targets with smaller pockets.[1]
Electronic Effects: The isoxazole ring acts as a hydrogen bond acceptor/donor system.[1] The 3-amine provides a critical H-bond donor (often to a backbone carbonyl), while the ring nitrogen accepts H-bonds (e.g., from Asn140 in BRD4).[1]
Target Classes
Epigenetic Readers (BET Bromodomains): Used to mimic the acetyl-lysine recognition motif.[1] The isopropyl group challenges the "WPF shelf" region, potentially differentiating between BRD4 and other bromodomains (e.g., CREBBP).[1]
Kinases: The isoxazole-amine can bind to the hinge region.[1] The 5-isopropyl group can induce selectivity by clashing with bulky gatekeeper residues in non-target kinases.[1]
Part 2: Comparative Performance Analysis
This section compares 5-Isopropylisoxazol-3-amine derivatives against the industry-standard 3,5-Dimethylisoxazole scaffold.[1]
Feature
5-Isopropylisoxazol-3-amine (Subject)
3,5-Dimethylisoxazole (Alternative)
Implication for Drug Discovery
Steric Demand
High (Isopropyl group)
Low (Methyl group)
Isopropyl variants are less promiscuous; they require larger hydrophobic pockets.[1]
Selectivity Profile
Narrow/Tuned. Likely to spare structurally related isoforms (e.g., BRD4 vs. BRD2/3 differentiation).[1]
Broad/Pan-active. Often inhibits entire families (e.g., Pan-BET inhibition).[1]
Use Isopropyl for isoform-specific tool compounds.
Ligand Efficiency (LE)
Moderate. Higher MW and lipophilicity (cLogP) slightly reduce LE.[1]
Formulation may require solubilizing tails (e.g., morpholine).[1]
Metabolic Stability
Variable. Isopropyl methine is a potential oxidative site (CYP attack).[1]
Moderate. Methyl groups are also metabolic soft spots.[1]
Both require PK optimization (e.g., fluorination).[1]
Decision Matrix: When to use which?
Use 3,5-Dimethylisoxazole when you need a potent "pan-inhibitor" for initial target validation (e.g., "Does inhibiting this entire family kill the cancer cell?").[1]
Use 5-Isopropylisoxazol-3-amine when you need to deconvolute toxicity or prove that a specific isoform is the driver (e.g., "Is the toxicity driven by BRD4 or BRD2?").[1]
Part 3: Experimental Protocols for Selectivity Assessment
To scientifically validate the selectivity claims of a 5-isopropyl-based inhibitor, you must perform the following hierarchical assay workflow.
Purpose: Quantify potency and selectivity ratios.[1]
Principle: Time-Resolved Fluorescence Resonance Energy Transfer. Competition between a biotinylated ligand (tracer) and the test compound for the His-tagged protein.[1]
Diagram 1: The Selectivity Mechanism (Steric Filtering)
This diagram illustrates how the 5-isopropyl group physically excludes the inhibitor from "shallow" off-target pockets while fitting into "deep" target pockets.[1]
Caption: The 5-isopropyl group acts as a steric filter.[1] It accommodates deep hydrophobic pockets (Target) but clashes with shallow pockets in related isoforms (Off-Target), unlike the smaller methyl group.[1]
Diagram 2: Selectivity Assessment Workflow
This flowchart guides the researcher through the validation process.
Caption: Hierarchical validation workflow ensuring that potency is established before investing in expensive selectivity profiling.
References
Cherry, J. J., et al. (2013). Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy.[1] Journal of Medicinal Chemistry.[1] Link
Relevance: Establishes the synthesis and optimization of 5-isopropylisoxazol-3-amine deriv
Hewings, D. S., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands.[1] Journal of Medicinal Chemistry.[1] Link[1]
Relevance: Provides the comparative baseline for the 3,5-dimethylisoxazole scaffold and structural d
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[1] Nature.[1] Link[1]
Relevance: The foundational text on assessing selectivity in this protein class (JQ1 reference).[1]
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.[1] Nature Biotechnology.[1] Link[1]
Relevance: Defines the "Selectivity Score (S-score)" methodology referenced in Protocol 3.
5-Isopropylisoxazol-3-amine: Laboratory Disposal & Safety Guide
[1][2] Executive Summary: The "Stop-Look-Go" Protocol This guide supersedes generic "organic waste" protocols. 5-Isopropylisoxazol-3-amine (CAS: 55809-38-6 ) presents a dual hazard profile: it is a primary organic base c...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary: The "Stop-Look-Go" Protocol
This guide supersedes generic "organic waste" protocols. 5-Isopropylisoxazol-3-amine (CAS: 55809-38-6 ) presents a dual hazard profile: it is a primary organic base capable of exothermic acid-base reactions, and it contains an isoxazole ring (N-O bond), which possesses inherent thermal instability under specific stress conditions.[1][2]
DO NOT mix with oxidizing acids (Nitric, Perchloric) or strong oxidizers.[1][2]
DO segregate into "Alkaline Organic" or "Nitrogenous Waste" streams.[2]
DO incinerate via a licensed facility equipped with NOx scrubbers.[1][2]
Chemical Profile & Hazard Assessment
Pillar 1: Causality & Expertise
To dispose of a chemical safely, one must understand its reactive potential.[1][2] We do not simply "throw away" this compound; we stabilize it for transport to its final destruction point.[1][2]
The Isoxazole-Amine Risk Factor
The isoxazole ring features a weak nitrogen-oxygen (N-O) bond.[1][2][3] While the isopropyl group at position 5 adds steric bulk and stability compared to the parent 3-aminoisoxazole (which can decompose explosively), the core structure remains energetic.[1]
Basic; potential for exothermic salt formation.[1][2]
Physical State
Crystalline Solid / Oil (purity dependent)
Dust hazard if solid; absorption hazard if oil.[1][2]
GHS Classification
Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Requires full PPE (Nitrile gloves, safety glasses).[1]
Thermal Stability
Warning: N-O bond cleavage >160°C
Never distill residues to dryness at high heat.[1][2]
Incompatibility Matrix
Why this matters: Accidental mixing in a central waste carboy is the leading cause of lab fires.[2]
Acids (Strong): Exothermic reaction forms salts.[1][2] If the acid is oxidizing (e.g., Nitric), it can trigger ring cleavage and runaway decomposition.[1]
Acyl Chlorides/Anhydrides: Violent reaction generating heat and pressure.[2]
Hypochlorites (Bleach): Can form unstable N-chloroamines.[1][2]
Pre-Disposal Stabilization Protocol
Pillar 2: The Self-Validating System
A self-validating system ensures that the waste is safe before it leaves your bench.[1][2] Follow this workflow to prepare the chemical for the central waste area.
Step 1: Phase Identification
Determine if the waste is Pure Substance (expired stock) or Reaction Mixture (mother liquor/solvent waste).[1][2]
Step 2: The "Quench & Check" (For Reaction Mixtures)
If the amine was used in a reaction involving strong reagents, you must validate that the mixture is passive.[2]
Peroxide Test: If ether/THF was used as a solvent, test for peroxides.[2] If >10 ppm, treat with ferrous sulfate before disposal.[1][2]
If Acidic (pH < 4): Slowly neutralize with Sodium Bicarbonate (NaHCO₃) to pH 6-8.[1][2] Why? Adding acidic waste to a basic amine waste drum will cause heat generation and potential drum over-pressurization.[2]
If Basic (pH > 8): Safe to proceed to the Alkaline stream.[2]
Step 3: Container Selection
Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Avoid metal containers (corrosion risk).[1][2][4]
Liquid Waste: Use an HDPE carboy or amber glass (if photosensitive byproducts are present).[1][2]
Disposal Workflow
Pillar 3: Visualization
The following diagram outlines the decision logic for disposing of 5-Isopropylisoxazol-3-amine.
Figure 1: Decision matrix for segregating isoxazole-amine waste streams to prevent incompatibility incidents.
Regulatory & Compliance Framework
RCRA Classification (USA)
Under the EPA's Resource Conservation and Recovery Act (RCRA), this compound does not have a specific "P" or "U" list code.[1] However, it must be characterized by the generator:
Characteristic of Ignitability (D001): If in a flammable solvent.[2]
Characteristic of Reactivity (D003): Only if potentially explosive (unlikely for this derivative, but possible if dry and impure).[1]
Default Status: Manage as Hazardous Waste based on toxicity and irritation potential.[2]
Final Destruction Method
The only acceptable method for final destruction is High-Temperature Incineration .[1][2]
Why? The nitrogen content requires incineration facilities with secondary combustion chambers and scrubbers to capture Nitrogen Oxides (NOx) and prevent atmospheric release.[2]
Labeling: Ensure the waste tag explicitly lists "5-Isopropylisoxazol-3-amine" and not just "Organic Amines." This alerts the waste handler to the specific nitrogen burden.[2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1810216, 3-Isoxazolamine. Retrieved from [Link][1][2]
Context: Provides structural alerts for the isoxazole amine core and thermal instability d
Context: Specific GHS hazard classification (H315, H319, H335) and physical properties.[1][2]
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[1][2] Retrieved from [Link]
Context: Authoritative guidelines on amine segregation and waste stream management (Chapter 8).[1][2]
U.S. Environmental Protection Agency (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link][1][2]
Context: Regulatory framework for characterizing non-listed hazardous waste.[1][2][4][5]
Personal protective equipment for handling 5-Isopropylisoxazol-3-amine
Executive Summary: The Risk Profile At a Glance: 5-Isopropylisoxazol-3-amine is a heterocyclic primary amine used frequently as a building block in pharmaceutical synthesis (e.g., Valdecoxib analogs).[1] While often clas...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Risk Profile
At a Glance: 5-Isopropylisoxazol-3-amine is a heterocyclic primary amine used frequently as a building block in pharmaceutical synthesis (e.g., Valdecoxib analogs).[1] While often classified as an irritant (H315, H319, H335) rather than acutely toxic, its amine functionality presents specific permeation risks that standard laboratory protocols often overlook.
Critical Operational Constraints:
Air Sensitivity: Primary amines are susceptible to oxidation and carbamate formation (reaction with atmospheric CO₂). Handle under inert atmosphere (Nitrogen/Argon).
Thermal Instability: Isoxazole rings can be thermally sensitive. Store at 2–8°C .
Glove Permeation: Standard nitrile gloves offer limited protection against amines.[2]
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the causality of the risk.
Hazard Class
GHS Code
Signal
Mechanism of Action
Skin Irritation
H315
Warning
Basic nitrogen lone pair reacts with skin lipids/proteins, causing dermatitis.
Eye Irritation
H319
Warning
Caustic damage to corneal tissue upon contact with dust or concentrated solution.
STOT-SE
H335
Warning
Inhalation of dust/vapors irritates the upper respiratory tract mucous membranes.
Expert Insight: Do not underestimate the "Warning" signal. Amines are notorious sensitizers. Repeated low-level exposure (via glove permeation) can lead to acquired chemical hypersensitivity.
The PPE Matrix: Beyond the Basics
Standard lab coats and safety glasses are insufficient for direct handling of amine-functionalized heterocycles. The following protocol relies on permeation kinetics rather than generic safety rules.
Hand Protection (The "Nitrile Trap")
The Problem: Nitrile rubber is generally weak against amines. Small amine molecules can permeate thin nitrile films without visible degradation.
The Solution:
Routine Handling (Solid/Weighing): Double-gloving is mandatory.
Inner Layer: 4 mil Nitrile (barrier).
Outer Layer: 5-8 mil Nitrile (mechanical protection).
Protocol: Change outer gloves immediately upon splash; change inner gloves every 2 hours.
Spill Cleanup / Concentrated Solutions: Do not use standard nitrile. Use Silver Shield (Laminate) or Butyl Rubber gloves.
Respiratory & Eye Protection
Solids (Powder): The primary risk is airborne dust.
PPE:[1][3][4] Chemical splash goggles (vented) are superior to safety glasses to prevent dust migration behind the lens.
Solutions:
PPE:[1][3][4] Safety glasses with side shields are acceptable if working strictly within a sash-lowered fume hood.
Operational Workflows
Visualization: PPE Decision Logic
This diagram illustrates the decision-making process for selecting the correct protective gear based on the state of the matter.
Handling Protocol: Weighing & Dispensing
Objective: Prevent static-induced dispersal of the amine powder.
Preparation:
Equip PPE (Double nitrile gloves, lab coat, goggles).
Place an ionizing fan or anti-static gun inside the fume hood if available. Organic amines can carry significant static charge.
Pre-weigh the receiving vessel (flask containing solvent) to avoid transferring dry powder multiple times.
Transfer:
Open the container only inside the hood.
Use a disposable anti-static spatula.
Scientific Note: If the compound appears caked or discolored (yellow/brown), it may have oxidized. Do not heat to break clumps; mechanical crushing is safer.
Inerting:
Flush the headspace of the stock container with Nitrogen or Argon before resealing.
Seal with Parafilm to prevent moisture ingress (hygroscopicity leads to hydrolysis/degradation).
Emergency Response & Decontamination
Spill Management (Solid)
Evacuate the immediate area of personnel.
Isolate: Mark the zone.
PPE Upgrade: If the spill is >5g, wear a Tyvek sleeve or apron to prevent clothing contamination.
Cleanup:
Do not dry sweep (creates dust).
Cover with a wet paper towel (dampened with isopropyl alcohol or water) to suppress dust.
Scoop into a wide-mouth waste jar.
Wipe surface with 1% Acetic Acid solution (neutralizes the amine residue) followed by water.
Skin Exposure[5]
Immediate Action: Flush with water for 15 minutes.
Contraindication: Do not use vinegar or acidic solutions on the skin to "neutralize" the burn. The heat of neutralization can cause further thermal injury. Use water only.
Disposal Protocols
Disposal must align with the chemical nature of the substance (Organic Base).
Waste Stream
Classification
Notes
Solid Waste
Hazardous Organic Solid
Bag double-bagged in clear polyethylene. Label "Toxic/Irritant Solid".
Liquid Waste
Basic Organic Waste
Segregate from acids to prevent exothermic neutralization in the waste drum.
Contaminated PPE
Hazardous Debris
Gloves and paper towels from cleanup must be treated as chemical waste, not trash.
Visualization: Waste Segregation Flow
References
BLD Pharm. (n.d.). Safety Data Sheet: 5-Isopropylisoxazol-3-amine. Retrieved from
PubChem. (2023). Compound Summary: 3-Isopropylisoxazol-5-amine (Isomer Class). National Library of Medicine. Retrieved from
Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile Gloves vs. Amines. Retrieved from
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [3]